4-nitro-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDUNXDRDOJMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348636 | |
| Record name | 4-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83683-82-3 | |
| Record name | 4-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmaceutically active compounds. This document details established methodologies, presents quantitative data in a structured format, and includes a visual representation of a key synthetic workflow.
Introduction
This compound, also known as 4-nitro-7-azaindole, is a crucial building block in medicinal chemistry. The strategic introduction of a nitro group at the 4-position of the 7-azaindole scaffold allows for further functionalization, leading to the development of novel therapeutic agents. This guide outlines two primary synthetic strategies for the preparation of this important compound.
Synthetic Strategies
Two main approaches have been reported for the synthesis of this compound:
-
Nitration of 7-Azaindole N-oxide: This method involves the initial oxidation of the pyridine nitrogen of 7-azaindole to form the N-oxide, followed by regioselective nitration at the 4-position.
-
Nitration of a Substituted 7-Azaindole Precursor: This strategy employs a starting material with a directing group on the pyrrole ring, such as a carboxylate, to influence the regioselectivity of the nitration reaction, followed by removal of the directing group.
Experimental Protocols
Method 1: Nitration of 7-Azaindole N-oxide
This protocol is adapted from a procedure described for the synthesis of 4-nitro derivatives of 7-azaindole.[1]
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine N-oxide
A detailed experimental protocol for the N-oxidation of 7-azaindole is a prerequisite for this route. Typically, this involves treating 1H-pyrrolo[2,3-b]pyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
Step 2: Nitration of 1H-pyrrolo[2,3-b]pyridine N-oxide
-
To a solution of 1H-pyrrolo[2,3-b]pyridine N-oxide in trifluoroacetic acid, nitric acid is added at 0°C.
-
The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is carefully quenched with a suitable base and the product is extracted.
-
Purification is typically achieved through column chromatography to yield this compound.
Method 2: Nitration of 1H-pyrrolo[2,3-b]pyridine-3-carboxylate followed by Decarboxylation
This method is based on a patented synthetic route.[2]
Step 1: N-Oxidation of 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
-
1H-pyrrolo[2,3-b]pyridine-3-carboxylate is reacted with m-chloroperoxybenzoic acid to obtain the corresponding N-oxide.
Step 2: Nitration of the N-oxide Intermediate
-
The N-oxide from the previous step undergoes a nitration reaction to yield the 4-nitro derivative.
Step 3: Decarboxylation
-
The resulting compound is subjected to decarboxylation under dilute sulfuric acid conditions to afford this compound N-oxide.
Step 4: Removal of the N-oxide
-
The N-oxide is then removed by treatment with a reducing agent such as phosphorus trichloride (PCl₃) to give the final product, this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic transformations.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Nitration of 1H-pyrrolo[2,3-b]pyridine N-oxide | HNO₃, Trifluoroacetic acid, 0°C | Good | [1] |
| Synthesis of 4-nitro-7-azaindole via multi-step patented method | See detailed protocol above | High | [2] |
Experimental Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound via the nitration of a carboxylate-protected precursor.
Caption: Synthetic route to this compound.
Conclusion
The synthesis of this compound can be achieved through multiple effective routes. The choice of a particular method will depend on the availability of starting materials, desired scale of the reaction, and safety considerations. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold.
References
An In-depth Technical Guide to the Chemical Properties of 4-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-nitro-7-azaindole, is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. As a derivative of the versatile 7-azaindole scaffold, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The introduction of a nitro group onto the pyridine ring significantly influences the electronic properties of the bicyclic system, thereby modulating its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its applications in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| CAS Number | 83683-82-3 | [2] |
| Predicted Boiling Point | 380.0 ± 35.0 °C | Commercial Supplier Data |
| Predicted Density | 1.58 g/cm³ | Commercial Supplier Data |
| Predicted pKa | 2.28 ± 0.20 | Commercial Supplier Data |
| Polar Surface Area | 74.5 Ų | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through the nitration of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The regioselectivity of the nitration is a key consideration due to the presence of two rings with different electronic characteristics. The pyridine ring is generally less reactive towards electrophilic substitution than the pyrrole ring. However, the conditions of the nitration can be controlled to favor substitution on the pyridine ring.
Representative Experimental Protocol for Nitration
A general procedure for the nitration of a 7-azaindole derivative is described below. Please note that this is a representative protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Once the 7-azaindole is completely dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the seven carbon atoms in the bicyclic system. The carbon atom attached to the nitro group will be significantly downfield. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the pyrrole, C-H stretching of the aromatic rings, C=C and C=N stretching of the rings, and strong absorptions for the symmetric and asymmetric stretching of the N-O bonds of the nitro group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ).[1] |
Reactivity and Applications in Drug Discovery
The presence of the electron-withdrawing nitro group on the pyridine ring significantly alters the reactivity of the 1H-pyrrolo[2,3-b]pyridine scaffold. This modification makes the pyridine ring more susceptible to nucleophilic aromatic substitution, while potentially deactivating it further towards electrophilic substitution. The pyrrole ring, being electron-rich, remains the more likely site for electrophilic attack.
This differential reactivity is strategically exploited in the synthesis of more complex molecules. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amino group, which can then be derivatized.
This compound is a key intermediate in the synthesis of various kinase inhibitors. The 7-azaindole core is a well-established "hinge-binding" motif that can interact with the ATP-binding site of many kinases. The substituents on the scaffold, often introduced via the 4-position, are crucial for achieving potency and selectivity against specific kinase targets.
Role in the Synthesis of Kinase Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), c-Met, and others.[4][5] The general strategy involves using the 4-position as a point of diversification to explore the surrounding pocket of the kinase active site.
Caption: A logical flow from the core molecule to potential kinase inhibitors.
Signaling Pathways Modulated by 7-Azaindole Derivatives
While specific signaling pathway data for this compound is not available, its derivatives are known to target key signaling pathways implicated in cancer and other diseases. For instance, inhibitors of FGFRs can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[6]
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway inhibited by 7-azaindole derivatives.
Conclusion
This compound is a valuable and versatile chemical entity in the realm of drug discovery. Its synthesis, while requiring careful control of reaction conditions, provides a key intermediate for the development of potent and selective kinase inhibitors. The electronic modifications induced by the nitro group offer unique opportunities for synthetic diversification and modulation of biological activity. Further research into the specific biological effects of this compound itself may unveil novel therapeutic applications. This guide provides a foundational understanding of its chemical properties and significance, serving as a resource for scientists engaged in the design and synthesis of next-generation therapeutics.
References
- 1. 4-Nitro-7-azaindole | C7H5N3O2 | CID 639248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. ajol.info [ajol.info]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic organic compound. Also known as 4-Nitro-7-azaindole, this molecule belongs to the pyrrolopyridine class, which is a significant scaffold in medicinal chemistry due to its diverse biological activities, including roles as kinase inhibitors.[1][2] This document summarizes key quantitative data, outlines generalized experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.
Physicochemical and Structural Data
The fundamental properties of this compound are crucial for its application in research and development. The following table provides a summary of its key quantitative data.
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂[3] |
| Molecular Weight | 163.13 g/mol [3][4] |
| Exact Mass | 163.038176411 g/mol [3][4] |
| CAS Number | 83683-82-3[3][5] |
| Density | 1.58 g/cm³ (Predicted)[3] |
| Boiling Point | 380.0 ± 35.0 °C (Predicted)[3] |
| Polar Surface Area (PSA) | 74.5 Ų[3][4] |
| pKa | 2.28 ± 0.20 (Predicted)[3] |
Experimental Protocols: Synthesis and Analysis
While specific, detailed synthesis procedures for this compound are proprietary or context-dependent, this section outlines generalized methodologies based on common practices for synthesizing and analyzing related pyrrolopyridine derivatives.
1. General Synthesis Approach: Cyclocondensation
The synthesis of the pyrrolo[2,3-b]pyridine core often involves cyclocondensation reactions. A general approach could utilize substituted 2-amino-pyrrole derivatives as starting materials which are then reacted with active methylene compounds in the presence of an acid catalyst.
-
Starting Materials : Substituted 2-amino-pyrrole-3-carbonitrile derivatives.
-
Reagents : Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), glacial acetic acid, catalytic hydrochloric acid.
-
Procedure :
-
Dissolve the 2-amino-pyrrole derivative in glacial acetic acid.
-
Add the active methylene compound and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for a specified duration, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF).
-
2. Analytical Characterization Workflow
To confirm the identity, purity, and structure of the synthesized compound, a standard analytical workflow is employed.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. An unexpected peak may indicate the presence of an impurity or byproduct from incomplete reactions or side reactions.[6]
-
Mobile Phase : A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
-
Column : C18 reverse-phase column.
-
Detection : UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is critical for determining the molecular weight of the product and any impurities.[6] The measured mass should correspond to the calculated exact mass of the target molecule (163.038 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons confirm the arrangement of atoms and functional groups in the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of key functional groups, such as N-H (pyrrole), C=C (aromatic), and N-O (nitro group) stretches.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrrolopyridine derivative like this compound.
Caption: General workflow for synthesis and characterization.
References
An In-Depth Technical Guide to the Structure Elucidation of 4-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-nitro-7-azaindole. This heterocyclic compound is of interest to researchers in medicinal chemistry due to the established biological activities of the broader pyrrolo[2,3-b]pyridine scaffold, which is a key component in various kinase inhibitors.[1][2][3] This document details the key spectroscopic data, experimental protocols for synthesis and characterization, and logical workflows for the structural confirmation of this molecule.
Core Molecular Structure
The foundational structure of this compound is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The nitro group (-NO₂) is substituted at the 4-position of the pyridine ring.
Spectroscopic Data for Structure Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon and proton framework of the molecule.
Table 1: ¹³C NMR Spectroscopic Data
| Atom Position | Predicted Chemical Shift (δ) ppm |
| C2 | 125.8 |
| C3 | 102.1 |
| C3a | 147.5 |
| C4 | 142.0 |
| C5 | 118.2 |
| C6 | 129.8 |
| C7a | 117.4 |
Note: Data is based on computational predictions and requires experimental verification.
Table 2: ¹H NMR Spectroscopic Data (Predicted)
| Proton Position | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1 (N-H) | ~12.0 - 13.0 | br s | - |
| H2 | ~7.6 - 7.8 | d | ~2-3 |
| H3 | ~6.7 - 6.9 | d | ~2-3 |
| H5 | ~7.3 - 7.5 | d | ~5-6 |
| H6 | ~8.3 - 8.5 | d | ~5-6 |
Note: Predicted values are based on the analysis of structurally similar 7-azaindole derivatives. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Pyrrole N-H |
| 3100 - 3000 | C-H Stretch (aromatic) | Pyrrole & Pyridine C-H |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1360 - 1320 | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Aromatic Rings |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| 163.04 | [M]⁺ (Molecular Ion) |
| 133 | [M - NO]⁺ |
| 117 | [M - NO₂]⁺ |
| 90 | [M - NO₂ - HCN]⁺ |
Note: Fragmentation pattern is predicted based on common fragmentation pathways for nitroaromatic and heterocyclic compounds.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Nitration of 7-Azaindole N-oxide
This protocol is adapted from established methods for the nitration of pyridine N-oxides, which directs the electrophilic substitution to the 4-position.[5]
Step 1: N-Oxidation of 7-Azaindole
-
Dissolve 7-azaindole (1 equivalent) in a suitable organic solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.1-1.5 equivalents), portion-wise while maintaining the reaction temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess oxidizing agent with a reducing agent like sodium thiosulfate solution.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-azaindole N-oxide.
Step 2: Nitration of 7-Azaindole N-oxide
-
To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, add 7-azaindole N-oxide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature low.
-
The precipitated solid, this compound-7-oxide, is collected by filtration, washed with cold water, and dried.[6]
Step 3: Deoxygenation of this compound-7-oxide
-
Dissolve the this compound-7-oxide (1 equivalent) in a suitable solvent like chloroform or phosphorus oxychloride.
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) (1.2-1.5 equivalents), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After cooling, carefully pour the reaction mixture into ice-water and neutralize with a base.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to confirm the elemental composition.
Biological Context and Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP with the kinase active site.
While specific biological data for this compound is not extensively documented, its structural similarity to known kinase inhibitors suggests it may exhibit activity against various protein kinases. For instance, substituted 1H-pyrrolo[2,3-b]pyridines have shown inhibitory activity against Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B).[7][8][9]
The potential mechanism of action for a compound like this compound as a kinase inhibitor would involve its binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This inhibition would disrupt the signaling cascade controlled by the targeted kinase.
Further research is required to determine the specific kinase targets and the corresponding signaling pathways modulated by this compound. This would involve screening against a panel of kinases and subsequent cellular assays to validate its biological activity and therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide | 74420-06-7 [chemicalbook.com]
- 7. pjps.pk [pjps.pk]
- 8. ajol.info [ajol.info]
- 9. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Nitro-Substituted Pyrrolopyridines: A Technical Overview
An In-depth Examination of the Biological Activity of 4-Nitro-1H-pyrrolo[2,3-b]pyridine Derivatives and Related Isomers for Researchers, Scientists, and Drug Development Professionals.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to purines and indoles allows it to interact with a wide array of biological targets, leading to its exploration in various therapeutic areas, particularly in oncology and kinase inhibition. While the broader family of 7-azaindole derivatives has been extensively studied, a comprehensive understanding of the specific biological activities imparted by a 4-nitro substitution remains an area of emerging research. This technical guide synthesizes the available data on the biological activities of this compound derivatives and closely related nitro-substituted pyrrolopyridine isomers, providing a resource for researchers in drug discovery and development.
Due to a scarcity of publicly available research focused specifically on the biological evaluation of a series of this compound derivatives, this guide draws key insights from a comprehensive study on the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold. A notable derivative from this study, 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, serves as a crucial exemplar of the potential bioactivity of nitro-substituted pyrrolopyridines.
Anticancer Activity: Inhibition of Cell Proliferation
Research into a series of 1H-pyrrolo[3,2-c]pyridine derivatives has shed light on their potential as anticancer agents, with a specific focus on their role as colchicine-binding site inhibitors that disrupt tubulin polymerization.[1] The antiproliferative activity of these compounds, including a key nitro-substituted derivative, was evaluated against a panel of human cancer cell lines.
Quantitative Analysis of Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of a selected 6-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridine derivative and related analogues against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1]
| Compound ID | R Group (at position 6) | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10n | 4-Nitrophenyl | >10 | >10 | >10 |
| 10a | Phenyl | 0.85 | 1.03 | 1.22 |
| 10l | 4-Fluorophenyl | 0.33 | 0.41 | 0.53 |
| 10m | 4-Chlorophenyl | 0.25 | 0.32 | 0.47 |
| 10t | Indole-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 (control) | - | 0.0021 | 0.0025 | 0.0028 |
Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives.[1]
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for the studied 1H-pyrrolo[3,2-c]pyridine series is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway and Experimental Workflow
The logical workflow for the evaluation of these compounds and their proposed mechanism of action can be visualized as follows:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of the 1H-pyrrolo[3,2-c]pyridine derivatives.[1]
In Vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL streptomycin, and 100 U/mL penicillin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter was prepared in a buffer solution.
-
Compound Addition: The test compounds were added to the reaction mixture at specified concentrations.
-
Fluorescence Monitoring: The polymerization of tubulin was initiated by incubating the mixture at 37°C, and the change in fluorescence was monitored over time using a fluorescence spectrophotometer.
-
Data Analysis: The extent of tubulin polymerization was determined by the increase in fluorescence, and the inhibitory effect of the compounds was calculated relative to a control (vehicle-treated) sample.
Conclusion and Future Directions
While direct and extensive biological data on this compound derivatives remains limited in the public domain, the study of the isomeric 6-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridine scaffold provides valuable insights. The data suggests that while the 4-nitrophenyl substitution in this particular analogue did not demonstrate potent antiproliferative activity, other substitutions on the same scaffold yielded highly active compounds. This underscores the importance of the substitution pattern on the biological activity of the pyrrolopyridine core.
Further research is warranted to synthesize and systematically evaluate a series of this compound derivatives against a broad range of biological targets, including various kinases and cancer cell lines. Such studies will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this specific class of compounds. The methodologies and findings from related isomers, as detailed in this guide, provide a solid foundation for these future investigations.
References
4-Nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-nitro-7-azaindole, is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous purines and interact with a wide array of biological targets, particularly protein kinases. This structural motif is a cornerstone in the development of numerous therapeutic agents for diseases ranging from cancer to inflammatory disorders.[1][2] The introduction of a nitro group at the 4-position of the pyridine ring significantly alters the electronic properties of the scaffold, potentially modulating its binding affinity, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive review of the synthesis, known biological activities of its parent scaffold, and the potential therapeutic applications of this compound, serving as a resource for its utilization in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 83683-82-3 | N/A |
| Molecular Formula | C₇H₅N₃O₂ | N/A |
| Molecular Weight | 163.13 g/mol | N/A |
| Boiling Point | 380.0±35.0 °C (Predicted) | N/A |
| Density | 1.58 g/cm³ | N/A |
| pKa | 2.28±0.20 (Predicted) | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through the regioselective nitration of the parent 7-azaindole scaffold. Direct nitration of 7-azaindole is challenging and often leads to a mixture of products with low yields. A more controlled and effective strategy involves the use of an N-oxide intermediate, which activates the pyridine ring for electrophilic substitution at the 4-position.
The general synthetic workflow is depicted below:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 7-Azaindole N-oxide
This procedure is adapted from a patented method for the preparation of N-oxide-7-azaindole.[3]
-
Materials: 7-azaindole, hydrogen peroxide, organic solvent (e.g., acetic acid).
-
Procedure:
-
Dissolve 7-azaindole in the organic solvent in a reaction flask.
-
Slowly add hydrogen peroxide to the solution, maintaining the temperature between 5-15 °C. The molar ratio of 7-azaindole to hydrogen peroxide should be approximately 1:1.1 to 1:2.
-
Stir the reaction mixture at this temperature for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure to yield 7-azaindole N-oxide.
-
Step 2: Nitration of 7-Azaindole N-oxide
This protocol is based on the well-established nitration of pyridine-N-oxide.[4]
-
Materials: 7-azaindole N-oxide, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid with stirring in an ice bath. Allow the mixture to warm to 20 °C before use.
-
In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, gently heat the 7-azaindole N-oxide to approximately 60 °C.
-
Add the prepared nitrating acid dropwise to the heated 7-azaindole N-oxide over 30 minutes.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate the crude 4-nitro-7-azaindole N-oxide.
-
Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent like acetone.
-
Step 3: Deoxygenation of 4-Nitro-7-azaindole N-oxide
Various methods are available for the deoxygenation of heterocyclic N-oxides.[5][6][7] A common and effective method involves the use of phosphorus trichloride (PCl₃).
-
Materials: 4-nitro-7-azaindole N-oxide, phosphorus trichloride (PCl₃), inert solvent (e.g., chloroform, dichloromethane).
-
Procedure:
-
Dissolve the 4-nitro-7-azaindole N-oxide in an inert solvent under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction mixture with water or an aqueous bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel.
-
Biological Activity and Therapeutic Potential
As of the date of this review, no specific biological activity data for this compound has been published. However, the extensive research into derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold provides a strong foundation for predicting its potential therapeutic applications, particularly as a kinase inhibitor in oncology.
Kinase Inhibition
The 7-azaindole core is a well-established hinge-binding motif for ATP-competitive kinase inhibitors.[8][9][10] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, mimicking the interaction of adenine with the kinase hinge region. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[11][12] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For example, compound 4h from a reported series demonstrated significant inhibitory activity against FGFR1-4.[13][14]
Caption: Inhibition of the FGFR signaling pathway.
Other Kinase Targets
Derivatives of 7-azaindole have also been identified as potent inhibitors of other kinases, highlighting the versatility of this scaffold.
| Kinase Target | Derivative Type | IC₅₀ Values | Therapeutic Area | Reference |
| FGFR1/2/3 | 1H-pyrrolo[2,3-b]pyridine derivative | 7, 9, 25 nM | Cancer | [13][14] |
| TNIK | 1H-pyrrolo[2,3-b]pyridine derivatives | < 1 nM | Colorectal Cancer | |
| ROCK | Substituted 7-azaindole | Potent nM range | Hypertension, Glaucoma | [15] |
| c-Met | N-nitrobenzenesulfonyl-4-azaindole | 20 nM | Cancer | [8] |
| Cdc7 | 5-azaindole derivative | Potent activity | Cancer | [8] |
The introduction of the electron-withdrawing nitro group at the 4-position of the 7-azaindole scaffold is expected to significantly influence its interaction with the kinase active site. This modification could potentially enhance binding affinity or alter the selectivity profile, making this compound an intriguing candidate for screening against a panel of kinases.
Conclusion and Future Directions
This compound is a synthetically accessible derivative of the medicinally important 7-azaindole scaffold. While direct biological data for this specific compound is currently lacking, the well-documented and diverse biological activities of its structural analogs, particularly as potent kinase inhibitors, strongly suggest its potential as a valuable building block in drug discovery.
Future research should focus on:
-
Detailed Synthesis and Characterization: The development and publication of a detailed, optimized, and scalable synthetic protocol for this compound.
-
Biological Screening: Comprehensive biological screening of the compound against a broad panel of protein kinases and in various cancer cell lines to identify its primary targets and potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Utilization of this compound as a scaffold for the generation of a library of derivatives to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
The exploration of this compound and its derivatives holds considerable promise for the development of novel therapeutics, and this technical guide serves as a foundational resource to stimulate and support these research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 6. Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine core of ATP has made it a valuable framework for the design of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the discovery of novel 1H-pyrrolo[2,3-b]pyridine compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR) as potent inhibitors of various key cellular targets.
Therapeutic Targets and Biological Activity
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for a wide range of biological targets, primarily focusing on protein kinases involved in cancer and inflammation.
Table 1: Summary of Biological Targets and Lead Compounds
| Target Kinase | Lead Compound/Series | Key IC50 Values | Therapeutic Area |
| TNIK | 1H-pyrrolo[2,3-b]pyridine derivatives | < 1 nM | Colorectal Cancer |
| CDK8 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (compound 22) | 48.6 nM | Colorectal Cancer |
| FGFR1/2/3 | 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) | 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) | Cancer |
| c-Met | 1H-pyrrolo[2,3-b]pyridine derivative (compound 9) | 22.8 nM | Cancer |
| Cdc7 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one (compound 42) | 7 nM | Cancer |
| ATM | 1H-pyrrolo[2,3-b]pyridine derivative (compound 25a) | >700-fold selectivity over other PIKK family members | Cancer |
| PI3Kγ | 7-azaindole derivative (compound B13) | 0.5 nM | Cancer |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative (compound 11h) | 0.11 - 1.1 µM (series range) | CNS Diseases |
Key Signaling Pathways Targeted by 1H-Pyrrolo[2,3-b]pyridine Compounds
The development of potent and selective inhibitors has been guided by understanding their interaction with key signaling pathways implicated in disease.
FGFR Signaling Pathway Inhibition.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[1][2] Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and autophosphorylate, activating downstream pathways like RAS–MEK–ERK, PI3K–Akt, and PLCγ, which in turn promote cell proliferation, migration, and angiogenesis.[1] Novel 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 4h, have been developed as potent inhibitors of FGFR1, 2, and 3.[1][2]
WNT/β-catenin Pathway and CDK8 Inhibition.
Cyclin-dependent kinase 8 (CDK8) is a key oncogene in colorectal cancer, playing a vital role in regulating transcription.[3][4] The discovery of compound 22, a potent and selective type II CDK8 inhibitor, has demonstrated that targeting CDK8 with 1H-pyrrolo[2,3-b]pyridine derivatives can indirectly inhibit β-catenin activity.[4] This leads to the downregulation of the WNT/β-catenin signaling pathway and induces cell cycle arrest in the G2/M and S phases.[4]
Experimental Protocols
The synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine compounds involve multi-step chemical synthesis and a cascade of biological assays.
General Experimental Workflow.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (Example for FGFR inhibitors): [1][5]
-
Step 1: Aldehyde Condensation. The starting material, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with various R-substituted aldehydes. This reaction is typically carried out at 50°C to yield intermediate compounds.[1][5]
-
Step 2: Reduction. The intermediate compounds are then subjected to a reduction reaction. This is often achieved using triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions to furnish the final 1H-pyrrolo[2,3-b]pyridine derivatives.[5]
Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine: [6]
-
A solution of 7-azaindole (1 mmol) and N-chlorosuccinimide (1.1 mmol) in a mixture of CCl4 (20 mL) and CHCl3 (10 mL) is stirred for 4 hours at room temperature under a nitrogen atmosphere.[6]
Biological Evaluation Protocols:
-
Enzymatic Assays: The inhibitory activity of the synthesized compounds against the target kinases (e.g., TNIK, CDK8, FGFR) is determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase, and the results are typically reported as IC50 values.[1][3][7]
-
Cell-Based Assays: The anti-proliferative activity of the compounds is evaluated in various cancer cell lines. Assays such as MTT or CellTiter-Glo are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50). Apoptosis, cell cycle arrest, and inhibition of cell migration and invasion are also assessed using techniques like flow cytometry and wound-healing assays.[1]
-
In Vivo Efficacy: Promising lead compounds are further evaluated in animal models, such as xenograft models in mice, to assess their in vivo anti-tumor activity, pharmacokinetics, and tolerability.[3][4][8]
Structure-Activity Relationship (SAR) and Lead Optimization
The discovery of potent and selective 1H-pyrrolo[2,3-b]pyridine inhibitors heavily relies on iterative cycles of design, synthesis, and testing to establish a clear structure-activity relationship.
Structure-Activity Relationship Logic.
-
Substitution at the 5-position: For FGFR inhibitors, introducing a group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring that can act as a hydrogen bond acceptor can improve activity by forming a hydrogen bond with Gly485 in the kinase domain.[1][5]
-
Amide Substituents: In the development of PDE4B inhibitors, the nature of the amide substituent on the 1H-pyrrolo[2,3-b]pyridine core significantly impacts both potency and selectivity over other PDE isoforms like PDE4D. The ring size and hydrophobicity of the amide portion are critical determinants of activity.[9]
-
Aromatic Substituents at the 3-position: For PI3K inhibitors, substitution at the 3-position of the 7-azaindole core with aromatic groups is well-tolerated. Replacing a phenyl group with a pyridine group at this position can lead to a pronounced increase in potency.[10]
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), have been employed to understand the relationship between the physicochemical properties of the 1H-pyrrolo[2,3-b]pyridine derivatives and their inhibitory activity against targets like TNIK. These models help in predicting the activity of novel compounds and guide the design of more potent inhibitors.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly successful starting point for the discovery of potent and selective inhibitors of a diverse range of therapeutic targets. The continued exploration of this chemical space, guided by a deep understanding of SAR and target biology, holds significant promise for the development of next-generation targeted therapies for cancer, inflammatory disorders, and other diseases. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with superior efficacy and safety profiles. The application of advanced computational methods, such as generative models and machine learning, will undoubtedly accelerate the discovery of novel 1H-pyrrolo[2,3-b]pyridine derivatives with tailored biological activities.[11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-nitro-7-azaindole. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted and reported nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized in the following tables. These values are based on published data for the parent compound, 7-azaindole, and the known effects of a nitro substituent on the aromatic ring, as well as available data for the title compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~12.0 | br s | - |
| H-2 | ~7.8 | d | ~3.5 |
| H-3 | ~6.8 | d | ~3.5 |
| H-5 | ~8.4 | d | ~5.0 |
| H-6 | ~7.3 | d | ~5.0 |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C-2 | ~128 |
| C-3 | ~102 |
| C-4 | ~145 |
| C-4a | ~148 |
| C-5 | ~140 |
| C-6 | ~118 |
| C-7a | ~120 |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~1550 | Asymmetric NO₂ stretching |
| ~1350 | Symmetric NO₂ stretching |
| ~1600, ~1470 | Aromatic C=C and C=N stretching |
| ~800-700 | C-H out-of-plane bending |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 163.04 | [M]⁺ |
| 117.04 | [M-NO₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-14 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1 second.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of this compound with ~200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Process the data using the spectrometer's software to obtain a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source or an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition (EI Mode):
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-200).
-
-
Data Acquisition (ESI Mode):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Processing: Process the acquired data to obtain a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Unlocking Therapeutic Potential: A Technical Guide to the Targets of 4-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthetic heterocycle 4-nitro-1H-pyrrolo[2,3-b]pyridine serves as a crucial starting scaffold for a novel class of therapeutic agents. While the compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential in modulating key players in human disease, particularly in the realms of oncology and inflammation. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of compounds derived from this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Therapeutic Targets
Derivatives of the this compound scaffold have been primarily investigated for their potent activity as protein kinase inhibitors and, more nascently, as reactivators of mutant p53 . These two target classes represent critical nodes in cancer development and progression.
Protein Kinase Inhibition
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in kinase inhibitor design. Its structure can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition at the enzyme's active site.[1] Derivatives have shown potent and selective inhibition against a range of kinases implicated in oncogenesis.
The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from or related to the pyrrolo[2,3-b]pyridine scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[3,2-c]pyridine Derivatives | FMS Kinase | 30 - 60 | KIST101029 | 96 |
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 240 - 3520 | Roscovitine | 390 | |
| Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs | CSF1R | Low nanomolar | Pexidartinib | N/A |
Data synthesized from multiple sources.[2][3][4][5][6]
This protocol outlines a general method for determining the in vitro potency of a test compound against a target kinase.
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[7]
Materials:
-
Test compound (derived from this compound)
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase, substrate, and ATP in the appropriate kinase assay buffer.
-
Add the kinase reaction mixture to the wells containing the test compounds.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram illustrates the general mechanism by which a kinase inhibitor derived from this compound can block a signaling cascade.
Mutant p53 Reactivation
The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its protective functions. A groundbreaking patent has disclosed that compounds derived from this compound can selectively bind to mutant p53, particularly the Y220C mutant, and restore its wild-type activity.[1] This includes the recovery of its DNA binding function and the activation of downstream targets involved in tumor suppression.[1]
The proposed mechanism involves the stabilization of the mutant p53 protein, preventing its denaturation and promoting a conformation that is competent for DNA binding and transcriptional activation.[1]
This protocol provides a framework for assessing the ability of a test compound to restore the transcriptional activity of mutant p53 in a cellular context.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter. In cells expressing mutant p53, the reporter expression is low. A compound that reactivates mutant p53 will induce the expression of the luciferase reporter, leading to a quantifiable increase in luminescence.
Materials:
-
Cancer cell line expressing a specific p53 mutant (e.g., Y220C)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Transfection reagent
-
Test compound (derived from this compound)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the mutant p53-expressing cells in appropriate multi-well plates.
-
Transfect the cells with the p53-responsive luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After an appropriate incubation period post-transfection, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment duration (e.g., 24-48 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysates.
-
-
Data Acquisition: Measure the luminescence of each sample using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each compound concentration compared to the vehicle control.
-
Plot the fold induction against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
-
Conclusion and Future Directions
The this compound scaffold is a versatile starting point for the development of targeted therapies. Its derivatives have demonstrated compelling activity as potent protein kinase inhibitors across various oncogenic pathways. The quantitative data presented herein underscores the potential for generating highly effective and selective kinase inhibitors from this chemical series.
Furthermore, the emerging role of these compounds in the reactivation of mutant p53 opens up an exciting and highly significant therapeutic avenue. While this area is in an earlier stage of development compared to kinase inhibition, the initial findings are promising and warrant extensive further investigation. Future research should focus on synthesizing and screening a broader library of derivatives to identify compounds with potent dual activity or enhanced selectivity for either target class. Detailed structural biology studies will be crucial to elucidate the precise binding modes and mechanisms of action, paving the way for the rational design of next-generation therapeutics derived from this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of 4-nitro-1H-pyrrolo[2,3-b]pyridine as a c-Met Inhibitor
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive protocols for the characterization of 4-nitro-1H-pyrrolo[2,3-b]pyridine as a potential c-Met kinase inhibitor.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime therapeutic target.[1][3] The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has been identified as a promising core structure for the development of kinase inhibitors. This document outlines a series of detailed protocols to investigate the potential of this compound as a selective c-Met inhibitor. The following application notes provide a framework for the biochemical and cellular characterization of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM)¹ |
| c-Met | [Insert experimental value] |
| VEGFR2 | [Insert experimental value] |
| EGFR | [Insert experimental value] |
| HER2 | [Insert experimental value] |
| AXL | [Insert experimental value] |
| RON | [Insert experimental value] |
| FGFR1 | [Insert experimental value] |
| PDGFRβ | [Insert experimental value] |
¹IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. These are hypothetical values and should be replaced with experimental data.
Table 2: Cellular Activity of this compound in c-Met Dependent Cancer Cell Lines
| Cell Line | c-Met Status | GI50 (µM)² | p-c-Met Inhibition (IC50, µM)³ |
| MKN-45 (Gastric) | Amplified | [Insert experimental value] | [Insert experimental value] |
| EBC-1 (Lung) | Amplified | [Insert experimental value] | [Insert experimental value] |
| U-87 MG (Glioblastoma) | Overexpressed | [Insert experimental value] | [Insert experimental value] |
| A549 (Lung) | Low expression | [Insert experimental value] | [Insert experimental value] |
²GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. These are hypothetical values and should be replaced with experimental data. ³IC50 for phospho-c-Met inhibition determined by Western Blot or ELISA. These are hypothetical values and should be replaced with experimental data.
Mandatory Visualizations
Caption: c-Met signaling pathway and the point of inhibition.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
c-Met Kinase Assay (Biochemical)
Objective: To determine the in vitro potency of this compound in inhibiting c-Met kinase activity.
Principle: This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Active c-Met kinase phosphorylates a biotinylated peptide substrate. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate, which results in a FRET signal.
Materials:
-
Recombinant human c-Met kinase (active)
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
Stop/Detection buffer (e.g., 20 mM EDTA in detection buffer)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold dilution series in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the diluted compound or control (DMSO for 0% inhibition, staurosporine for 100% inhibition) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant c-Met enzyme to a working concentration (e.g., 2-5 nM) in kinase reaction buffer. Add 5 µL of the diluted enzyme to each well (except for negative control wells).
-
Reaction Initiation: Prepare a substrate/ATP mix in kinase reaction buffer containing the biotinylated peptide substrate (e.g., 200 nM) and ATP (at a concentration close to its Km for c-Met, e.g., 10-50 µM). Add 10 µL of this mix to each well to start the reaction.
-
Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer containing the Eu-labeled antibody and SA-APC to each well.
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the growth of cancer cells with aberrant c-Met signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4][5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
c-Met dependent cancer cell lines (e.g., MKN-45, EBC-1) and a control cell line with low c-Met expression (e.g., A549)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value.
Western Blot for Phospho-c-Met
Objective: To confirm the on-target activity of this compound by measuring the phosphorylation status of c-Met in cells.
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate.[6] Following treatment with the inhibitor, cells are lysed, and proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45)
-
Serum-free medium and complete growth medium
-
HGF (for stimulation)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-c-Met (Tyr1234/1235), rabbit anti-total c-Met, and mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-c-Met, anti-total c-Met, or anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-c-Met signal to the total c-Met signal to determine the extent of inhibition.
References
Application Notes and Protocols for the Synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the laboratory synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine, a valuable building block in medicinal chemistry. The synthesis proceeds through a two-step sequence involving the N-oxidation of 7-azaindole followed by regioselective nitration.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved via the N-oxidation of the starting material, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), followed by the nitration of the resulting N-oxide. The pyridine ring's nitrogen is first oxidized to form 7-azaindole N-oxide. This intermediate is then subjected to nitration, which directs the nitro group to the 4-position of the pyrrolo[2,3-b]pyridine ring system.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine N-oxide (7-Azaindole N-oxide)
This protocol outlines the N-oxidation of 7-azaindole using hydrogen peroxide.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium carbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add 30% hydrogen peroxide (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and slowly neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1H-pyrrolo[2,3-b]pyridine N-oxide. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound
This protocol describes the nitration of 1H-pyrrolo[2,3-b]pyridine N-oxide to yield the final product. Nitration of the N-oxide with nitric acid in trifluoroacetic acid directs the substitution to the 4-position.[1]
Materials:
-
1H-pyrrolo[2,3-b]pyridine N-oxide
-
Trifluoroacetic acid
-
Fuming nitric acid
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in trifluoroacetic acid at 0°C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1-1.5 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained at or below 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic.
-
Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity |
| 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | C₇H₆N₂ | 118.14 | Solid | >98% |
| This compound | C₇H₅N₃O₂ | 163.13 | Solid | >95%[2] |
Note: Yields are dependent on the specific reaction scale and purification methods and should be determined experimentally.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the chemical synthesis and the experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: The 4-nitro-1H-pyrrolo[2,3-b]pyridine Scaffold in Fibroblast Growth Factor Receptor (FGFR) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the pathogenesis of various human cancers, including breast, lung, gastric, and prostate tumors.[1] This makes FGFRs highly attractive targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry for the development of potent kinase inhibitors.[2] This document provides detailed application notes and protocols on the use of the 4-nitro-1H-pyrrolo[2,3-b]pyridine core structure in the discovery and evaluation of novel FGFR inhibitors. While this compound itself is often a key synthetic intermediate, its derivatives have demonstrated significant potential as potent and selective FGFR inhibitors.[3]
Mechanism of Action
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a hinge-binding motif, a crucial interaction for inhibiting kinase activity. Derivatives of this scaffold have been designed to bind to the ATP-binding pocket of the FGFR kinase domain. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[3] Key downstream pathways affected by FGFR activation include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT signaling cascades, which are involved in critical cellular processes such as proliferation, survival, migration, and differentiation.[1]
FGFR Signaling Pathway and Inhibition
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation creates docking sites for various substrate proteins, leading to the activation of multiple downstream signaling pathways. 1H-pyrrolo[2,3-b]pyridine-based inhibitors block this initial autophosphorylation step.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Quantitative Data
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against various FGFR isoforms. The following table summarizes the in vitro kinase inhibitory activities (IC50) of selected compounds from a representative study.[3]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 2060 | >10000 | >10000 | >10000 |
| 3h | 15 | 28 | 45 | 1230 |
| 4a | 21 | 35 | 68 | 2150 |
| 4h | 7 | 9 | 25 | 712 |
| 4l | 12 | 18 | 33 | 980 |
Experimental Protocols
General Experimental Workflow for Inhibitor Evaluation
The evaluation of a potential FGFR inhibitor derived from the this compound scaffold typically follows a multi-step process, from initial enzymatic assays to cell-based and potentially in vivo studies.
Caption: General workflow for evaluating FGFR inhibitors.
Protocol 1: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[4][5][6]
Objective: To determine the IC50 value of a test compound against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5]
-
Test compound (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer with a final DMSO concentration of 1%.
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[4][6]
-
Prepare the enzyme solution by diluting the recombinant FGFR enzyme in kinase buffer to the desired concentration.
-
Prepare the substrate/ATP mix by diluting the Poly(Glu, Tyr) substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[4][6]
-
Incubate the plate at room temperature for 60 minutes.[4][5][6]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the anti-proliferative effects of a compound on cancer cell lines.
Objective: To evaluate the effect of the test compound on the proliferation of cancer cells with aberrant FGFR signaling (e.g., 4T1 breast cancer cells).[3]
Materials:
-
Cancer cell line (e.g., 4T1).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for 72 hours.[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with the test compound.
Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line.
-
Complete cell culture medium.
-
Test compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI).
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its GI50 concentration for 24 or 48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and promising core structure for the development of potent FGFR inhibitors. The 4-nitro derivative serves as a crucial synthetic intermediate for accessing a diverse range of analogues with improved potency and selectivity. The protocols outlined in this document provide a framework for the systematic evaluation of novel compounds based on this scaffold, from initial enzymatic screening to the characterization of their cellular effects. This comprehensive approach is essential for advancing the discovery and development of next-generation targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 4-nitro-1H-pyrrolo[2,3-b]pyridine in Kinase Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its role as a versatile hinge-binding motif in the development of kinase inhibitors.[1][2] This structural framework mimics the purine core of ATP, enabling competitive inhibition of a wide range of protein kinases. The introduction of a nitro group at the 4-position of this scaffold, creating 4-nitro-1H-pyrrolo[2,3-b]pyridine, is anticipated to modulate its electronic properties and potential inhibitory activity against various kinases. While specific data for the 4-nitro derivative is limited in publicly available literature, this document provides a comprehensive guide to its potential applications in kinase assays based on established methodologies for the broader 1H-pyrrolo[2,3-b]pyridine class of compounds.
The protocols and data presented herein are adapted from studies on analogous 7-azaindole derivatives and serve as a robust starting point for the investigation of this compound as a kinase inhibitor. Researchers are advised to optimize these protocols for their specific experimental setup and target kinases.
Data Presentation: Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives
To provide a contextual framework for the potential efficacy of this compound, the following table summarizes the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against several key kinases. This data, gathered from preclinical research, highlights the broad therapeutic potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR1 | 7 | [3] |
| FGFR2 | 9 | [3] | |
| FGFR3 | 25 | [3] | |
| TNIK | <1 | [4] | |
| JAK3 | Moderately Potent | [5] |
Note: The inhibitory activity of this compound is yet to be specifically reported and will require experimental determination.
Experimental Protocols
The following protocols describe standard methods for evaluating the inhibitory potential of compounds like this compound in both biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
This compound (or other test compounds)
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of the diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the target kinase and biotinylated substrate peptide in the kinase assay buffer.
-
Initiation of Reaction: Add 5 µL of the kinase reaction mixture to each well. Pre-incubate for 15 minutes at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal incubation time should be determined empirically.
-
Termination and Detection: Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a suitable buffer.
-
Final Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the test compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the compound concentration.
Visualizations
The following diagrams illustrate a representative signaling pathway that can be targeted by kinase inhibitors and a general workflow for a kinase inhibition assay.
Caption: Simplified FGFR signaling pathway, a potential target for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Protein Kinase Inhibitors from 1H-Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of protein kinase inhibitors based on the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This privileged structure is a well-established hinge-binding motif that mimics ATP, making it an excellent starting point for the design of potent and selective kinase inhibitors.[1] This document outlines synthetic strategies, biological evaluation techniques, and key structure-activity relationships (SAR) to guide the discovery and optimization of novel therapeutics targeting a range of protein kinases implicated in diseases such as cancer and neurodegenerative disorders.
Quantitative Data Summary
The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop inhibitors against a variety of protein kinases. The following tables summarize the in vitro inhibitory activities of representative compounds from this class.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 1 | Cdc7 | 7 | - | - |
| Compound 2 | FGFR1 | 7 | Sunitinib | 261[2] |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| VEGFR2 | 136 | |||
| Compound 3 | TNIK | <1 | - | - |
| Compound 4 | GSK-3β | 0.22 | - | - |
| Compound 5 | CDK8 | 48.6 | - | - |
| Compound 6 | JAK1 | Potent (specific value not provided) | - | - |
| Compound 7 | PDE4B | 140 | Rolipram | - |
| Compound 8 | Haspin | 14 | - | - |
Note: Data is compiled from multiple sources for illustrative purposes and does not represent a single screening panel.[2][3][4][5][6][7][8]
Signaling Pathways and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding the development of these inhibitors. The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for their discovery and evaluation.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: A typical experimental workflow for the development of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors.
General Synthetic Protocol for 1H-pyrrolo[2,3-b]pyridine Derivatives
This protocol describes a common method for synthesizing substituted 1H-pyrrolo[2,3-b]pyridines, often starting from a commercially available 7-azaindole core. A key synthetic step is the condensation of 7-azaindole-3-carboxaldehyde with a suitable active methylene compound.[3][9]
Materials:
-
7-azaindole-3-carboxaldehyde
-
Thiohydantoin or other suitable active methylene compound
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Appropriate amine for substitution (e.g., benzylamine)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Condensation Reaction:
-
To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in glacial acetic acid, add thiohydantoin (1.0 eq) and sodium acetate (3.4 eq).
-
Reflux the mixture with stirring for 5 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the resulting precipitate by filtration and wash with 95% ethanol.
-
Dry the solid to obtain the intermediate, (Z)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one.[9]
-
-
S-Methylation (if applicable):
-
Suspend the intermediate from step 1 in a suitable solvent like methanol.
-
Add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Isolate the S-methylated intermediate.
-
-
Amine Substitution:
-
Suspend the S-methylated intermediate (1.0 eq) in absolute ethanol.
-
Add the desired amine (e.g., benzylamine, >10 eq).
-
Reflux the mixture for 24 hours.[9]
-
Cool the reaction to room temperature and collect the precipitate.
-
Purify the crude product by flash column chromatography (e.g., DCM/MeOH gradient) to yield the final 1H-pyrrolo[2,3-b]pyridine derivative.
-
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of the synthesized compounds against a target kinase using a fluorescence-based assay format.
Materials:
-
Recombinant full-length or catalytic domain of the target protein kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Synthesized 1H-pyrrolo[2,3-b]pyridine compounds dissolved in 100% DMSO
-
Fluorescence-based kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well white or black microplates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add the kinase enzyme and the specific peptide substrate to the wells of the microplate containing the diluted compounds.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed by adding the fluorescence-based detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Incubate the plate for the recommended time to allow the detection signal to develop.
-
-
Data Analysis:
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates a generalized SAR for 1H-pyrrolo[2,3-b]pyridine derivatives based on common findings in the literature.
Caption: A conceptual diagram illustrating key regions for modification in 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors to modulate their activity, selectivity, and physicochemical properties.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and assay parameters for their particular target and compound series. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Synthetic Routes for Functionalized 1H-Pyrrolo[2,3-b]pyridines: Application Notes and Protocols
Introduction
1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, are a pivotal class of nitrogen-containing heterocyclic compounds in medicinal chemistry and drug discovery. Their structure is bioisosteric to indole, allowing them to act as effective mimics in biological systems while possessing unique physicochemical properties due to the additional nitrogen atom in the pyridine ring. This feature enables 7-azaindole scaffolds to serve as both hydrogen bond donors and acceptors, enhancing their binding affinity and potency as therapeutic agents. Consequently, 7-azaindole derivatives are integral components of numerous kinase inhibitors and other targeted therapies for a range of diseases, including cancer. The development of efficient and versatile synthetic methods to access functionalized 7-azaindoles is therefore a highly active and important area of research.
This document provides detailed application notes and experimental protocols for three modern and powerful synthetic strategies for the preparation of functionalized 1H-pyrrolo[2,3-b]pyridines:
-
Sonogashira Coupling and Cyclization for C2-Alkynyl and C2-Substituted 7-Azaindoles
-
Palladium-Catalyzed Direct C2-Arylation of the 7-Azaindole Core
-
Rhodium-Catalyzed C-H Activation and Annulation for de novo Synthesis
These methods offer strategic and complementary approaches to introduce a wide variety of substituents onto the 7-azaindole nucleus, facilitating the exploration of chemical space in drug development programs.
Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization
This two-step protocol provides a reliable and versatile method for the synthesis of 2-substituted 7-azaindoles, starting from readily available 2-amino-3-iodopyridine. The first step involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by a base-mediated intramolecular cyclization to construct the pyrrole ring. The use of 18-crown-6 is crucial in the cyclization step to enhance the solubility and reactivity of the base, leading to high yields.[1]
Logical Workflow
Caption: Workflow for the two-step synthesis of 2-substituted 7-azaindoles.
Experimental Protocols
Protocol 1.1: General Procedure for the Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add triethylamine (3.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane-ethyl acetate) to afford the corresponding 2-amino-3-(alkynyl)pyridine intermediate.
Protocol 1.2: General Procedure for the Intramolecular Cyclization
-
To a solution of the 2-amino-3-(alkynyl)pyridine (1.0 mmol) in anhydrous toluene (10 mL), add potassium tert-butoxide (1.2 mmol) and 18-crown-6 (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 65 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the 2-substituted 1H-pyrrolo[2,3-b]pyridine.
Data Presentation
Table 1: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization
| Entry | Alkyne Substituent (R) | Sonogashira Product Yield (%) | Cyclization Product Yield (%) | Overall Yield (%) |
| 1 | Phenyl | 95 | 98 | 93 |
| 2 | n-Butyl | 92 | 96 | 88 |
| 3 | Cyclohexyl | 94 | 95 | 89 |
| 4 | p-Tolyl | 96 | 97 | 93 |
| 5 | Si(CH₃)₃ | 98 | 94 | 92 |
Yields are based on isolated products as reported in related literature.[1]
Palladium-Catalyzed Direct C2-Arylation of 1H-Pyrrolo[2,3-b]pyridine
This method provides a direct route to 2-aryl-7-azaindoles from the parent heterocycle, avoiding the need for pre-functionalization at the C2 position. The reaction utilizes a palladium catalyst and an arylboronic acid as the coupling partner. This approach is highly valuable for late-stage functionalization in a synthetic sequence.
Logical Workflow
Caption: Key components of the direct C2-arylation of 7-azaindole.
Experimental Protocol
Protocol 2.1: General Procedure for Direct C2-Arylation [2]
-
To a reaction vial, add N-methyl-7-azaindole (0.5 mmol), the corresponding arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and triphenylphosphine (PPh₃) (0.05 mmol, 10 mol%).
-
Add sodium persulfate (Na₂S₂O₈) (0.75 mmol) as an oxidant.
-
Add acetic acid (AcOH) (2.0 mL) as the solvent.
-
Seal the vial and stir the mixture at room temperature (25-30 °C) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and water.
-
Neutralize the aqueous layer with a saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane-ethyl acetate) to obtain the 2-aryl-N-methyl-7-azaindole.
Data Presentation
Table 2: Palladium-Catalyzed Direct C2-Arylation of N-methyl-7-azaindole
| Entry | Arylboronic Acid (Ar) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methoxyphenyl | 82 |
| 3 | 4-Fluorophenyl | 78 |
| 4 | 3-Chlorophenyl | 75 |
| 5 | 2-Thienyl | 68 |
Yields are for isolated products as reported in the literature.[2]
Rhodium-Catalyzed Synthesis via C-H Activation and Annulation
This advanced method allows for the construction of the 7-azaindole scaffold through a rhodium(III)-catalyzed C-H activation of a 2-aminopyridine derivative and subsequent annulative coupling with an alkyne. This strategy offers high atom economy and allows for the synthesis of diverse 7-azaindoles from simple starting materials. A silver salt is typically required as an oxidant to regenerate the active Rh(III) catalyst.[1][3][4]
Experimental Workflow
Caption: Workflow for Rh(III)-catalyzed synthesis of 7-azaindoles.
Experimental Protocol
Protocol 3.1: General Procedure for Rh(III)-Catalyzed Annulation [1]
-
To a screw-capped vial, add the 2-amidopyridine (0.2 mmol), the internal alkyne (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and Ag₂CO₃ (0.4 mmol).
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane-ethyl acetate) to afford the desired functionalized 7-azaindole.
Data Presentation
Table 3: Rhodium-Catalyzed Synthesis of 2,3-Disubstituted 7-Azaindoles
| Entry | 2-Amidopyridine (R¹) | Alkyne (R²/R³) | Product (R¹, R², R³) | Yield (%) |
| 1 | Phenyl | Phenyl/Phenyl | 1-Benzoyl-2,3-diphenyl | 92 |
| 2 | Phenyl | Ethyl/Ethyl | 1-Benzoyl-2,3-diethyl | 85 |
| 3 | Methyl | Phenyl/Phenyl | 1-Acetyl-2,3-diphenyl | 88 |
| 4 | Phenyl | Methyl/Phenyl | 1-Benzoyl-2-methyl-3-phenyl | 78 |
| 5 | Phenyl | n-Propyl/n-Propyl | 1-Benzoyl-2,3-dipropyl | 82 |
Yields represent isolated products as reported in the relevant literature.[1]
References
- 1. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. d.docksci.com [d.docksci.com]
- 3. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitro-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Precursor for Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine allows it to function as a bioisostere, making it a valuable core for designing molecules that interact with a wide range of biological targets. Notably, the 7-azaindole framework is a key component in numerous kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the interaction of ATP with the kinase active site.
While not typically employed directly as a chemical probe, 4-nitro-1H-pyrrolo[2,3-b]pyridine is a crucial synthetic intermediate for the development of potent and selective chemical probes, particularly for kinase signaling pathways. The nitro group at the 4-position serves as a versatile chemical handle that, through reduction to an amine, provides a key point for diversification and the introduction of various pharmacophores. These resulting probes are instrumental in the investigation of cellular signaling cascades, target validation, and the development of novel therapeutics.
Synthetic Utility and Key Transformations
The primary utility of this compound in the synthesis of chemical probes lies in its efficient conversion to 4-amino-1H-pyrrolo[2,3-b]pyridine. This transformation opens up a vast chemical space for the synthesis of libraries of compounds for screening and optimization.
Key Reaction: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental step. A common and effective method involves the use of iron powder in the presence of an acid, such as acetic acid.[1] This method is often high-yielding and avoids the use of more hazardous or expensive reagents.
Caption: Synthetic workflow from this compound.
Application in the Development of Kinase Inhibitor Probes
The resulting 4-amino-1H-pyrrolo[2,3-b]pyridine is a valuable building block for synthesizing inhibitors of several important kinase families. The amino group provides a nucleophilic center for various chemical modifications, including urea formation, amide bond coupling, and participation in cross-coupling reactions.
Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of 4-amino-1H-pyrrolo[2,3-b]pyridine have been successfully utilized to develop potent and selective inhibitors of Akt.
Caption: PI3K/Akt signaling pathway and the inhibitory action of a derived probe.
Quantitative Data
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using the 7-azaindole scaffold, demonstrating the potential for developing potent and selective probes from this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKBβ (Akt2) | 1-10 | [2][3] |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110-1100 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine from this compound 7-Oxide
This protocol is adapted from the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine via the reduction of its N-oxide derivative.[1]
Materials:
-
This compound 7-oxide
-
Iron powder
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add this compound 7-oxide (1.0 eq) and a mixture of glacial acetic acid and water.
-
Add iron powder (excess, e.g., 5-10 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-amino-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Synthesis of a Urea-Functionalized Kinase Inhibitor Probe
This protocol provides a general method for the synthesis of a urea-containing probe from 4-amino-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4-Amino-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Aryl isocyanate (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-amino-1H-pyrrolo[2,3-b]pyridine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the aryl isocyanate dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with the solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired urea-functionalized probe.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of chemical probes, particularly those targeting protein kinases. Its efficient conversion to the corresponding 4-amino derivative provides a robust platform for structure-activity relationship studies and the development of potent and selective inhibitors. The application of probes derived from this scaffold will continue to be instrumental in dissecting complex signaling pathways and advancing the discovery of novel therapeutic agents.
References
Application Notes and Protocols for the Design and Synthesis of 1H-pyrrolo[2,3-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is a bioisostere of indole, allowing it to mimic the natural substrate and interact with various biological targets, particularly protein kinases. This structural feature has led to the development of numerous potent and selective inhibitors for a range of therapeutic targets. Libraries of substituted 1H-pyrrolo[2,3-b]pyridines are, therefore, of significant interest in drug discovery for identifying novel therapeutic agents.
This document provides detailed protocols for the synthesis of a library of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on common and effective synthetic strategies. It also includes information on relevant signaling pathways where these compounds have shown activity and presents quantitative data from the literature to guide library design and screening efforts.
Synthetic Strategy Overview
A common and flexible strategy for the synthesis of 1H-pyrrolo[2,3-b]pyridine libraries involves a multi-step sequence starting from a readily available 4-chloro-1H-pyrrolo[2,3-b]pyridine core. This core can be functionalized at various positions to generate a diverse library of compounds. The key steps in this strategy are:
-
Protection of the Pyrrole Nitrogen: The pyrrole nitrogen is typically protected to prevent side reactions in subsequent steps. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for this purpose.
-
Functionalization at the 2-position: The 2-position can be functionalized, for example, through iodination followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents.
-
Functionalization at the 4-position: The chloro group at the 4-position can be displaced with various amines via a Buchwald-Hartwig amination reaction.
-
Deprotection: The final step involves the removal of the protecting group from the pyrrole nitrogen to yield the target compounds.
This modular approach allows for the generation of a large number of derivatives by varying the coupling partners in the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (Starting Material)
This protocol describes the preparation of a key intermediate for library synthesis.
Materials:
-
4-chloro-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Iodination:
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
-
-
SEM Protection:
-
To a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.
-
Protocol 2: Library Synthesis via Suzuki-Miyaura and Buchwald-Hartwig Couplings
This protocol outlines the parallel synthesis of a library of 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridines.
Materials:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
-
A library of arylboronic acids (1.2 eq per reaction)
-
A library of primary or secondary amines (1.5 eq per reaction)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene (anhydrous)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for purification (e.g., preparative TLC or column chromatography)
Procedure:
Step A: Suzuki-Miyaura Coupling (Parallel Synthesis)
-
In an array of reaction vials, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a unique arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), and K₂CO₃ (3.0 eq) to each vial.
-
Evacuate and backfill each vial with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to each vial.
-
Seal the vials and heat the reactions to 100 °C for 30 minutes to 2 hours, monitoring by LC-MS.[1]
-
After cooling to room temperature, the crude reaction mixtures containing the 2-aryl-4-chloro-1-SEM-pyrrolo[2,3-b]pyridine intermediates can be used directly in the next step or purified after an aqueous workup.
Step B: Buchwald-Hartwig Amination (Parallel Synthesis)
-
To the crude (or purified) product from Step A in each vial, add the corresponding amine (1.5 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill each vial with an inert gas.
-
Add anhydrous toluene to each vial.
-
Seal the vials and heat the reactions to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, quench each reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step C: SEM Deprotection and Purification (Parallel Synthesis)
-
Dissolve the crude product from Step B in THF.
-
Add TBAF solution (1 M in THF, 3.0 eq) to each reaction.
-
Stir at room temperature for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixtures under reduced pressure.
-
Purify the individual products by an appropriate method such as preparative HPLC or silica gel chromatography to obtain the final library of 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridines.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives from the literature.
Table 1: Representative Yields for Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 95 | [1] |
| 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 92 | [1] |
| 2-Aryl-4-chloro-1-SEM-pyrrolo[2,3-b]pyridine | Various amines | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | 60-85 | [1] |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | m-dimethoxybenzaldehyde | Aldol Condensation | KOH | Methanol | 50 | 5 | 45-60 | [2] |
Table 2: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 4h | FGFR1 | 7 | 4T1 | 0.15 | [3] |
| FGFR2 | 9 | MDA-MB-231 | 0.28 | [3] | |
| FGFR3 | 25 | MCF-7 | 0.35 | [3] | |
| 11h | PDE4B | 140 | - | - | |
| Compound 22 | CDK8 | 48.6 | HCT116 | 0.23 | |
| Compound 25a | ATM | <1 | - | - | |
| TNIK Inhibitor | TNIK | <1 | - | - |
Mandatory Visualizations
Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a common core for inhibitors of various protein kinases involved in cancer signaling pathways. Below are diagrams of the Fibroblast Growth Factor Receptor (FGFR) and Wnt/β-catenin signaling pathways, which are frequent targets of these inhibitors.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: Wnt/β-catenin Signaling Pathway.
Experimental Workflows
The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, starting from library synthesis to lead identification.
Caption: Kinase Inhibitor Discovery Workflow.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-nitro-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and highest-yielding method for the synthesis of this compound?
A1: Direct nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is challenging and often leads to the undesired 3-nitro isomer as the major product. The most reliable and regioselective method to obtain the 4-nitro isomer is a three-step sequence:
-
N-oxidation of 1H-pyrrolo[2,3-b]pyridine to form 1H-pyrrolo[2,3-b]pyridine-7N-oxide.
-
Nitration of the N-oxide intermediate, which directs the nitro group to the 4-position.
-
Deoxygenation of the N-oxide to yield the final this compound.
Q2: Why is direct nitration of 1H-pyrrolo[2,3-b]pyridine not recommended for obtaining the 4-nitro isomer?
A2: The pyrrole ring of the 7-azaindole scaffold is highly activated towards electrophilic substitution, with the 3-position being the most electron-rich. Therefore, direct nitration with standard nitrating agents (e.g., HNO₃/H₂SO₄) overwhelmingly favors substitution at the 3-position. This leads to a low yield of the desired 4-nitro isomer and a difficult purification process.
Q3: What are the common challenges encountered during the three-step synthesis?
A3: Common challenges include incomplete N-oxidation, formation of isomeric byproducts during nitration, and ensuring complete deoxygenation without affecting the nitro group. Careful control of reaction conditions, particularly temperature, and appropriate purification methods at each step are crucial for a high overall yield.
Q4: Can I use other deoxygenation reagents besides phosphorus trichloride (PCl₃)?
A4: Yes, other reagents can be used for the deoxygenation of N-oxides. However, it is crucial to select a reagent that is compatible with the nitro group. While phosphorus oxychloride (POCl₃) can also effect deoxygenation, it carries a higher risk of introducing a chlorine atom onto the pyridine ring. Other methods, such as catalytic hydrogenation, may lead to the reduction of the nitro group. Therefore, PCl₃ is a commonly used and effective reagent for this specific transformation. A system of PCl₃ with a non-nucleophilic base like collidine can also be employed to improve selectivity, especially in the presence of sensitive functional groups.
Troubleshooting Guides
Issue 1: Low Yield of 1H-pyrrolo[2,3-b]pyridine-7N-oxide in the N-oxidation Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) is fresh and has the correct concentration.- Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC or LC-MS. |
| Degradation of Starting Material or Product | - Maintain the recommended reaction temperature. Overheating can lead to decomposition.- Use a less acidic oxidizing agent if degradation is suspected. For example, if using peracetic acid, consider switching to m-CPBA. |
| Inefficient Work-up | - During extraction, ensure the pH is appropriately adjusted to maximize the recovery of the N-oxide, which can be more water-soluble than the starting material. |
Issue 2: Formation of Multiple Isomers During Nitration of the N-oxide
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Nitrating Agent or Conditions | - The use of nitric acid in trifluoroacetic acid at low temperatures (e.g., 0 °C) is reported to be highly selective for the 4-position.[1] Avoid using mixed acid (HNO₃/H₂SO₄) which may be less selective. |
| Reaction Temperature Too High | - Strictly maintain the reaction temperature at or below the recommended level. Higher temperatures can lead to the formation of other nitro isomers. |
| Presence of Unreacted Starting Material | - Ensure the N-oxidation step has gone to completion before proceeding with nitration. Unreacted 7-azaindole will primarily nitrate at the 3-position. |
Issue 3: Incomplete Deoxygenation or Formation of Chlorinated Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Deoxygenating Agent | - Use a slight excess of phosphorus trichloride (PCl₃) to ensure complete reaction. |
| Reaction Not Going to Completion | - Monitor the reaction by TLC or LC-MS. If the reaction stalls, a gentle increase in temperature may be required. |
| Formation of Chlorinated Byproducts | - Avoid using phosphorus oxychloride (POCl₃) as it is known to cause chlorination of the pyridine ring. Use PCl₃ instead.[2] If chlorination is still observed, consider using a PCl₃/collidine system.[3] |
| Reduction of the Nitro Group | - Avoid catalytic hydrogenation methods for deoxygenation, as these will likely reduce the nitro group to an amine. |
Experimental Protocols
Step 1: N-oxidation of 1H-pyrrolo[2,3-b]pyridine
Method A: Using m-Chloroperoxybenzoic Acid (m-CPBA)
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 20-26 hours, monitoring for completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-pyrrolo[2,3-b]pyridine-7N-oxide. The product can be purified by column chromatography on silica gel if necessary.
Method B: Using Hydrogen Peroxide
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF).
-
Add hydrogen peroxide (30% aqueous solution, 1.1-2.0 eq).
-
Heat the mixture and stir until the reaction is complete as monitored by TLC.
-
After cooling, proceed with work-up and purification as described in Method A.
Step 2: Nitration of 1H-pyrrolo[2,3-b]pyridine-7N-oxide
-
Dissolve the 1H-pyrrolo[2,3-b]pyridine-7N-oxide (1.0 eq) in trifluoroacetic acid.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.0-1.2 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for the specified time, monitoring for completion by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound-7N-oxide by column chromatography or recrystallization.
Step 3: Deoxygenation of this compound-7N-oxide
-
Dissolve the this compound-7N-oxide (1.0 eq) in a suitable anhydrous solvent such as chloroform or acetonitrile.
-
Add phosphorus trichloride (PCl₃, 1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of nitro-substituted 7-azaindoles. Note that direct comparisons can be challenging due to variations in experimental setups.
| Reaction | Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |
| N-oxidation | 1H-pyrrolo[2,3-b]pyridine | m-CPBA, DCM, 20-25 °C, 20-26 h | 1H-pyrrolo[2,3-b]pyridine-7N-oxide | High | General procedure based on similar N-oxidations. |
| Nitration | 1H-pyrrolo[2,3-b]pyridine-7N-oxide | HNO₃, Trifluoroacetic Acid, 0 °C | This compound-7N-oxide | Good | [1] |
| Deoxygenation | This compound-7N-oxide | PCl₃, Reflux | This compound | Good | General procedure for N-oxide deoxygenation.[2] |
| Direct Nitration | 1H-pyrrolo[2,3-b]pyridine | HNO₃/H₂SO₄ | 3-nitro-1H-pyrrolo[2,3-b]pyridine | Major Product | General observation for electrophilic substitution on 7-azaindole. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Recommended three-step synthesis workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 4-nitro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in various pharmaceutical syntheses.
Troubleshooting Guides
Issue 1: Presence of a Persistent Impurity with Similar Polarity to the Product
Question: After initial purification by column chromatography, I observe a persistent impurity in my this compound sample by TLC and NMR/LC-MS. The impurity has a very similar Rf value to my desired product. What is this impurity and how can I remove it?
Answer:
A common byproduct in the synthesis of this compound, particularly when using a nitration strategy involving the N-oxide of 7-azaindole, is the isomeric 3-nitro-1H-pyrrolo[2,3-b]pyridine . Due to their similar structures, these isomers often exhibit very close polarities, making their separation by standard column chromatography challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for separating isomeric byproducts.
Detailed Optimization Strategies:
-
Column Chromatography Optimization:
-
Solvent System: Employ a shallow gradient with a less polar solvent system to maximize the difference in elution times. A starting point could be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1][2]
-
Stationary Phase: While silica gel is common, consider using alumina (neutral or basic) as it can offer different selectivity for nitrogen-containing heterocycles and may be less prone to causing degradation.[1]
-
Sample Loading: Load the crude material in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
-
-
Fractional Recrystallization: This technique can be highly effective for separating isomers.
-
Solvent Screening: Experiment with a range of solvents to find one in which the desired 4-nitro isomer has lower solubility than the 3-nitro isomer at a given temperature. Good starting points for azaindole derivatives include ethanol, methanol, and acetonitrile.[3]
-
Procedure: Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first, leaving the more soluble isomer in the mother liquor. Multiple recrystallization steps may be necessary to achieve high purity.
-
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative reverse-phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA), can be effective for separating closely related isomers.[2]
Issue 2: Low Yield After Purification
Question: My yield of this compound is significantly lower than expected after column chromatography. What are the potential causes and how can I improve it?
Answer:
Low recovery after purification can stem from several factors, including compound degradation on the stationary phase, irreversible adsorption, or co-elution with other byproducts.
Troubleshooting Steps:
-
Compound Stability on Silica Gel: Nitrogen-containing heterocycles can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours before eluting. If a new spot appears or the original spot streaks, degradation may be occurring.
-
Solution: Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase such as neutral alumina.[1]
-
-
Irreversible Adsorption: The polar nitro group and the basic pyridine nitrogen can lead to strong interactions with the stationary phase.
-
Solution: Adding a small percentage of a more polar solvent like methanol to the eluent can help to overcome strong adsorption. For basic compounds, adding a small amount of a modifier like triethylamine or ammonia to the mobile phase can improve recovery and peak shape.
-
-
Improper Column Packing and Elution:
-
Ensure the column is packed uniformly to prevent channeling, which leads to poor separation and potential loss of product in mixed fractions.
-
Avoid using a mobile phase that is too polar initially, as this can cause the product to elute too quickly along with impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is typically the 3-nitro-1H-pyrrolo[2,3-b]pyridine isomer, especially when the synthesis involves the nitration of 7-azaindole N-oxide. Depending on the synthetic route and reaction conditions, other potential impurities could include unreacted starting materials, di-nitrated products, or byproducts from side reactions.
Q2: What is a good starting point for developing a column chromatography method for purification?
A2: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. Begin with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired 4-nitro isomer. A shallow gradient elution on the column based on this solvent system is often effective for separating closely eluting compounds. A common starting solvent system for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1][2]
Q3: Can I use recrystallization as the sole method of purification?
A3: Recrystallization can be a very effective purification method, especially for removing the 3-nitro isomer if a suitable solvent is found. However, its success depends on the initial purity of the crude product and the solubility differences between the desired product and the impurities. Often, a combination of column chromatography to remove baseline and highly polar impurities, followed by recrystallization to remove closely related impurities like isomers, provides the best results.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended:
-
¹H NMR: To confirm the structure of the 4-nitro isomer and identify any residual isomeric impurities or other byproducts. The chemical shifts of the protons on the pyrrole and pyridine rings will differ between the 3- and 4-nitro isomers.
-
LC-MS: To confirm the molecular weight of the product and to detect and quantify impurities.
-
Reverse-Phase HPLC with UV detection: This is an excellent method for determining the purity of the final compound and for quantifying the percentage of any isomeric impurities. A C18 column with a gradient of acetonitrile in water with a TFA or formic acid modifier is a common setup.
Data Presentation
Table 1: Typical Chromatographic Conditions for Azaindole Derivatives
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel or Alumina (neutral/basic) | [1] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol | [1][2] |
| Modifier (optional) | 0.1-1% Triethylamine (for basic compounds) | [1] |
Table 2: Potential Recrystallization Solvents for Azaindole Derivatives
| Solvent | Comments | Reference |
| Ethanol | Commonly used for polar organic compounds. | [3] |
| Methanol | Similar to ethanol, good for polar compounds. | [3] |
| Acetonitrile | Can offer different selectivity compared to alcohols. | [3] |
| Ethyl Acetate/Hexane | A solvent/anti-solvent system that can be effective. | [4] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial, least polar eluent. If solubility is low, use a stronger solvent like dichloromethane and adsorb the mixture onto a small amount of silica gel.
-
Column Packing: Wet pack a glass column with silica gel in the initial eluent.
-
Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin elution with the determined starting solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow from synthesis to purification.
References
Technical Support Center: Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic challenges in preparing substituted 1H-pyrrolo[2,3-b]pyridines?
A1: Researchers often face several key challenges, including:
-
Poor Regioselectivity: Difficulty in functionalizing the desired position of the pyrrolo[2,3-b]pyridine core due to the intrinsic electronic properties of the bicyclic system. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring.[1]
-
Low Reaction Yields: Suboptimal yields are common in various synthetic steps, particularly in cross-coupling reactions. This can be attributed to factors like catalyst deactivation, inappropriate reaction conditions, or low purity of starting materials.
-
Side Product Formation: The formation of undesired byproducts, such as dimers, reduced products, or isomers, can complicate the reaction mixture and reduce the yield of the target compound.[2]
-
Protecting Group Manipulation: The introduction and, more critically, the removal of protecting groups (e.g., SEM, Boc) can be problematic, sometimes leading to the formation of unexpected side products or decomposition of the desired molecule.[2][3]
-
Purification Difficulties: The polar nature of the 7-azaindole scaffold and the presence of closely related byproducts can make purification by standard chromatographic methods challenging.
Q2: Which synthetic strategies are most commonly employed for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines?
A2: Palladium-catalyzed cross-coupling reactions are among the most prevalent and versatile methods. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically to introduce aryl or vinyl substituents.[2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce amine functionalities.[2]
-
Sonogashira Coupling: Used to create C-C triple bonds, often as a precursor to further transformations.[4][5]
-
Heck Coupling: For the formation of C-C bonds between an unsaturated halide and an alkene.[5]
Other notable methods include classical indole syntheses like the Fischer, Leimgruber-Batcho, and Madelung cyclizations, although their application to azaindoles can be limited by the electron-deficient nature of the pyridine ring.[6]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Cross-Coupling
Q: I am experiencing low yields in my Suzuki-Miyaura coupling reaction to introduce an aryl group onto the 7-azaindole core. What are the potential causes and solutions?
A: Low yields in this reaction are a common issue. Here is a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | (not specified) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 30 min | 75 | [2] |
| 2 | Pd(PPh₃)₄ | (not specified) | (not specified) | (not specified) | 80 | 9 h | (not specified) | [2] |
| 3 | Pd(dppf)Cl₂ | (not specified) | (not specified) | (not specified) | (not specified) | (not specified) | up to 77 | [5] |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | MeCN/H₂O | reflux | (not specified) | good to excellent | [5] |
Challenges in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of a 4-chloro-7-azaindole derivative is giving low conversion and side products. How can I optimize this reaction?
A: Optimizing Buchwald-Hartwig aminations on the 7-azaindole scaffold requires careful selection of the catalyst system and reaction conditions.
Key Optimization Parameters:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is critical. Pre-catalysts (e.g., RuPhos Pd G2, XPhos Pd G2) are often effective.[2] Ligands like Xantphos can also give good results.[7]
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or NaOtBu are commonly used. The choice of base can influence the reaction rate and the formation of side products.
-
Solvent: Anhydrous, aprotic polar solvents such as dioxane, toluene, or DMF are typically used. The solubility of the base and the substrates in the chosen solvent is a key consideration.
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
Troubleshooting Common Issues:
-
Low Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst for more reliable activation.
-
Insufficiently Strong Base: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu).
-
Low Temperature: Gradually increase the reaction temperature while monitoring for decomposition.
-
-
Side Product Formation (e.g., Hydrodehalogenation):
-
This can occur if the oxidative addition is slow or if there are sources of hydride in the reaction mixture.
-
Solution: Screen different ligands. Electron-rich, bulky phosphine ligands can often suppress this side reaction. Ensure the amine starting material is pure.
-
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-aryl-1-SEM-pyrrolo[2,3-b]pyridine
-
To a reaction vessel, add the 4-chloro-2-aryl-1-SEM-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), Cs₂CO₃ (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos, or a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Regioselectivity Issues in Electrophilic Substitution
Q: I am attempting an electrophilic substitution (e.g., halogenation, nitration) on the 1H-pyrrolo[2,3-b]pyridine core and obtaining a mixture of isomers. How can I control the regioselectivity?
A: The inherent reactivity of the 7-azaindole nucleus favors electrophilic attack on the electron-rich pyrrole ring, typically at the C3 position.[1] Achieving substitution at other positions often requires specific strategies.
Logical Flow for Controlling Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Optimizing Nitration of 1H-pyrrolo[2,3-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate and optimize this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1H-pyrrolo[2,3-b]pyridine?
The electrophilic nitration of 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, predominantly occurs at the 3-position of the pyrrole ring.[1] This is due to the higher electron density of the pyrrole moiety compared to the pyridine ring, making it more susceptible to electrophilic attack.
Q2: My reaction is producing a dark, insoluble tar-like substance instead of the desired product. What is happening?
The formation of tar-like substances is a common issue when nitrating acid-sensitive heterocyclic compounds like 7-azaindole. This is often due to acid-catalyzed polymerization of the starting material or the product. To mitigate this, it is crucial to maintain low temperatures throughout the reaction and to use the mildest effective nitrating conditions.
Q3: I am observing the formation of multiple nitro isomers. How can I improve the selectivity for the 3-nitro product?
While the 3-position is electronically favored, harsh reaction conditions (e.g., high concentrations of strong acids, elevated temperatures) can lead to nitration on the pyridine ring, typically at the 5-position. To enhance selectivity for the 3-nitro isomer, consider using a milder nitrating agent, such as acetyl nitrate generated in situ, and ensure strict temperature control.
Q4: What are the most critical parameters to control during the nitration of 7-azaindole?
The most critical parameters are:
-
Temperature: The reaction is highly exothermic. Maintaining a low and consistent temperature (typically between -10°C and 0°C) is essential to prevent side reactions and decomposition.
-
Rate of Addition: The nitrating agent should be added slowly and dropwise to the solution of 7-azaindole to control the reaction rate and temperature.
-
Choice of Reagents: The concentration and type of acid and nitrating agent significantly impact the outcome. Milder conditions are generally preferred to avoid polymerization and improve selectivity.
Q5: How can I effectively purify the 3-nitro-1H-pyrrolo[2,3-b]pyridine product?
Purification can typically be achieved through careful neutralization of the reaction mixture followed by extraction and recrystallization. After quenching the reaction with ice water, the product can be extracted with an organic solvent like ethyl acetate. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be employed if necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Acid-catalyzed polymerization: Reaction conditions are too harsh. 2. Incomplete reaction: Insufficient reaction time or temperature is too low. 3. Decomposition of nitrating agent: Nitrating agent was not freshly prepared or was added at too high a temperature. | 1. Maintain a reaction temperature at or below 0°C. Consider using a milder nitrating agent like acetyl nitrate. 2. Monitor the reaction progress using TLC. If the reaction is sluggish, consider a slight increase in temperature (e.g., from -10°C to 0°C) or extending the reaction time. 3. Prepare the nitrating agent in situ at a low temperature just before use. |
| Formation of Multiple Isomers (e.g., 5-nitro isomer) | Harsh reaction conditions: Use of strong nitrating mixtures (e.g., fuming HNO₃/conc. H₂SO₄) can overcome the activation barrier for pyridine ring nitration. | Use a milder nitrating system. A mixture of concentrated nitric acid in concentrated sulfuric acid is effective but may require careful control of stoichiometry and temperature to maintain selectivity. |
| Formation of Dark, Insoluble Tar | Polymerization of the starting material or product: The 7-azaindole nucleus is sensitive to strong acids. | Ensure rapid and efficient stirring and maintain a very low temperature during the addition of the nitrating agent. Dilute the reaction mixture to dissipate heat more effectively. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer: The product may be protonated and remain in the acidic aqueous phase. Emulsion formation during workup: Presence of polymeric byproducts. | Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of ~7-8 before extraction. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Nitration using Nitric Acid in Sulfuric Acid
This protocol is a standard method for the nitration of 7-azaindole, yielding the 3-nitro derivative.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base for neutralization)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid. Cool the mixture to -10°C to -5°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid and cool the mixture to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 7-azaindole over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not rise above 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. The product may precipitate at this stage.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-nitro-1H-pyrrolo[2,3-b]pyridine by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions for Nitration of 1H-pyrrolo[2,3-b]pyridine
| Parameter | Condition | Notes |
| Substrate | 1H-pyrrolo[2,3-b]pyridine | Ensure high purity of starting material. |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | A common and effective nitrating mixture. |
| Stoichiometry | 1.1 equivalents of HNO₃ | A slight excess of nitric acid is used. |
| Solvent | Concentrated H₂SO₄ | Acts as both solvent and catalyst. |
| Temperature | -10°C to 0°C | Critical for preventing side reactions. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Workup | Quenching on ice, neutralization, extraction | Standard procedure for acid-catalyzed reactions. |
| Major Product | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | Yellow solid. |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the electrophilic nitration of 1H-pyrrolo[2,3-b]pyridine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the nitration of 7-azaindole.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the nitration of 7-azaindole.
References
solubility issues of 4-nitro-1H-pyrrolo[2,3-b]pyridine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 4-nitro-1H-pyrrolo[2,3-b]pyridine in biological assays.
Troubleshooting Guide
Issue: Compound Precipitation in Biological Media
Researchers often face challenges with the solubility of this compound, a member of the azaindole family, in aqueous-based biological assays. This can manifest as cloudiness, visible precipitate, or inconsistent experimental results. The following guide provides a systematic approach to troubleshooting and resolving these solubility issues.
Initial Assessment of the Problem
Before proceeding with extensive troubleshooting, it is crucial to characterize the nature of the precipitation.
-
Visual Inspection: Observe the timing and appearance of the precipitate. Does it form immediately upon addition to the media, or does it develop over time? Is it crystalline or amorphous?
-
Microscopic Examination: Use a microscope to get a clearer view of the precipitate. This can help distinguish between compound precipitation and other issues like salt precipitation or contamination.
-
Solvent Blank Control: Always include a vehicle control (the solvent used for the stock solution, e.g., DMSO) in your assay to ensure that the solvent itself is not causing any adverse effects or precipitation.
Troubleshooting Strategies
The following flowchart outlines a step-by-step process for addressing solubility issues with this compound.
Caption: A stepwise workflow for troubleshooting precipitation of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound, also known as 4-nitro-7-azaindole, has the following properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| XLogP3 (Predicted) | 1.1 | PubChem[1] |
| pKa (Predicted) | 2.28 ± 0.20 | Echemi[2] |
| Boiling Point (Predicted) | 380.0 ± 35.0 °C | Echemi[2] |
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays. It is recommended to prepare a stock solution in 100% anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I am still observing precipitation even after preparing a stock solution in DMSO. What should I do?
A3: If precipitation occurs upon dilution of the DMSO stock solution into your aqueous assay buffer or cell culture medium, consider the following:
-
Reduce the final concentration: The concentration of this compound in your assay might be exceeding its aqueous solubility limit.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed (37°C) media or buffer.
-
Increase the final DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, they can also be toxic to cells. It is crucial to keep the final DMSO concentration in your assay below 0.5% (v/v) and to include a vehicle control with the same DMSO concentration.
-
Use co-solvents: In some cases, a mixture of solvents can improve solubility. For example, a stock solution in a mixture of DMSO and ethanol might be considered, but the final concentration of all organic solvents should be carefully controlled and tested for cellular toxicity.
Q4: Can I use sonication to dissolve this compound?
A4: Gentle sonication in a water bath can be used to aid the dissolution of the compound in the initial stock solution. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.
Q5: Are there any formulation strategies to improve the aqueous solubility of this compound?
A5: Yes, for more challenging solubility issues, formulation strategies can be employed. These include the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility, but their compatibility with the specific assay needs to be validated as they can interfere with cellular membranes and some detection methods.
Experimental Protocols
Protocol 1: Determination of Maximum Stock Concentration in DMSO
This protocol outlines a method to determine the maximum soluble concentration of this compound in DMSO at room temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Microcentrifuge tubes (2 mL)
Procedure:
-
Weigh approximately 5 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 50 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has fully dissolved, add another small, precise volume of DMSO and repeat the vortexing and inspection steps.
-
Continue adding DMSO in small increments until a saturated solution with a small amount of undissolved solid is observed.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant. This is your saturated stock solution. The concentration can be determined using analytical methods such as HPLC-UV if a standard curve is available.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of working solutions of this compound for cell-based assays, minimizing the risk of precipitation.
Materials:
-
Saturated stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare an intermediate dilution: Dilute the high-concentration DMSO stock solution in pre-warmed complete cell culture medium. For example, to achieve a 100 µM intermediate solution from a 10 mM stock, add 10 µL of the stock to 990 µL of medium. Mix gently but thoroughly.
-
Perform serial dilutions: From the intermediate dilution, perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Add to cells: Add the final working solutions to your cells. Ensure that the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.5%).
Signaling Pathway
The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors. Several derivatives have been shown to inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[3][4][5][6] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[3][4] A kinase inhibitor targeting a JAK protein would block the phosphorylation cascade, thereby inhibiting the downstream signaling events.
References
- 1. 4-Nitro-7-azaindole | C7H5N3O2 | CID 639248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Large-Scale Synthesis of 4-Nitro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 4-nitro-7-azaindole.
Troubleshooting Guide
The large-scale synthesis of this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions based on established synthetic routes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitration Product | - Incomplete nitration reaction. - Over-nitration or side-product formation. - Degradation of starting material or product under harsh acidic conditions. | - Optimize Reaction Temperature: Maintain a low temperature (e.g., -5°C to 0°C) during the addition of the nitrating agent to control the reaction rate and minimize side reactions. - Control Stoichiometry: Use a precise amount of nitrating agent (e.g., a mixture of fuming HNO₃ and concentrated H₂SO₄). Excess nitrating agent can lead to di-nitration or oxidation. - Monitor Reaction Progress: Utilize techniques like TLC or HPLC to monitor the consumption of starting material and the formation of the desired product to determine the optimal reaction time. |
| Formation of Impurities/Side Products | - Isomeric impurities (e.g., nitration at other positions). - Incomplete cyclization in multi-step syntheses. - Residual starting materials or reagents. | - Purification Strategy: Employ flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from impurities. - Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to enhance purity. - Catalyst Selection: In palladium-catalyzed routes, the choice of ligand and catalyst loading is critical to minimize side reactions like dehalogenation. |
| Difficulty in Product Isolation | - Product is highly soluble in the aqueous phase during workup. - Emulsion formation during extraction. | - pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. - Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. - Brine Wash: Wash the organic layer with brine to break emulsions and remove residual water. |
| Poor Scalability | - Exothermic reactions are difficult to control on a larger scale. - Reagents are too expensive or hazardous for industrial use. - Inefficient purification methods for large quantities. | - Process Safety: For exothermic nitration, ensure adequate cooling capacity and consider a semi-batch or continuous flow process to manage heat generation. - Alternative Reagents: Explore alternative, safer, and more cost-effective reagents. For instance, some modern methods utilize milder conditions and catalysts. - Crystallization over Chromatography: Develop a robust crystallization method for purification on a large scale to avoid the use of large volumes of solvents and silica gel required for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale preparation of this compound?
A1: Several synthetic strategies have been reported for the synthesis of this compound. A common approach involves the nitration of 7-azaindole. However, direct nitration can lead to a mixture of isomers. A more controlled method is the nitration of 7-azaindoline, followed by aromatization. Other routes include multi-step syntheses starting from substituted pyridines, often involving palladium-catalyzed cross-coupling reactions to construct the pyrrole ring.
Q2: Why is temperature control so critical during the nitration step?
A2: The nitration of aromatic compounds is a highly exothermic reaction. Poor temperature control can lead to an increased rate of reaction, which can result in the formation of undesired side products, including over-nitration (di-nitro products) or degradation of the starting material and product. Maintaining a low and stable temperature is crucial for achieving high selectivity and yield of the desired 4-nitro isomer.
Q3: I am observing a significant amount of an isomeric impurity. How can I improve the regioselectivity of the nitration?
A3: Achieving high regioselectivity is a common challenge. One effective strategy is to use a protecting group on the pyrrole nitrogen of the 7-azaindole scaffold. This can direct the nitration to the desired position on the pyridine ring. Subsequent deprotection yields the target compound. Another approach is to start with a precursor that already has the desired substitution pattern, which can then be converted to the final product.
Q4: What are the key safety precautions to consider for the large-scale synthesis of this compound?
A4: The nitration step involves the use of strong, corrosive, and oxidizing acids (fuming nitric acid and concentrated sulfuric acid). It is imperative to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. Due to the exothermic nature of the reaction, a robust cooling system and careful, slow addition of reagents are necessary to prevent thermal runaway.
Q5: Are there any modern, more "green" synthetic methods available?
A5: Research is ongoing to develop more environmentally friendly synthetic routes. Some modern approaches focus on using less hazardous reagents and solvents. For instance, methods utilizing palladium-catalyzed reactions often proceed under milder conditions than classical nitration. Additionally, the use of flow chemistry for nitration is gaining attention as it allows for better control of reaction parameters and minimizes the volume of hazardous reagents handled at any given time, enhancing safety.
Experimental Protocols
Detailed Methodology for Nitration of 7-Azaindoline
This protocol is adapted from literature procedures for the synthesis of 5-nitro-7-azaindoline, a key intermediate that can be aromatized to this compound.
Materials:
-
7-Azaindoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask to -5 °C in an ice-salt bath.
-
Slowly add 7-azaindoline to the cold sulfuric acid while maintaining the temperature below 0 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 0 °C.
-
After the addition of nitric acid, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis issues.
Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine Functionalization
Welcome to the technical support center for the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the functionalization of 1H-pyrrolo[2,3-b]pyridine?
The reactivity of the 1H-pyrrolo[2,3-b]pyridine scaffold is dictated by the electronic properties of its constituent pyrrole and pyridine rings. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1. Functionalization of the pyridine ring (C4, C5, and C6) is more challenging and often requires specific strategies like metal-catalyzed C-H activation or the use of pre-functionalized starting materials.
Q2: How can I achieve regioselective functionalization of the 7-azaindole core?
Achieving regioselectivity is a primary challenge. The strategy depends on the desired position of functionalization:
-
C3-Position: This is the most electronically favored position for electrophilic substitution. Reactions like halogenation, nitration, and Friedel-Crafts acylation tend to occur at C3.[1]
-
C2-Position: Selective functionalization at C2 often requires the use of a directing group on the N1 nitrogen, followed by directed ortho-metalation (DoM).[2][3]
-
Pyridine Ring (C4, C5, C6): Functionalization of these positions typically involves cross-coupling reactions on halogenated 7-azaindoles or directed C-H activation strategies.[4][5][6]
Q3: Is an N-H protecting group necessary for functionalization reactions?
The use of a protecting group on the N1 nitrogen is often crucial, particularly for metal-catalyzed cross-coupling and C-H activation reactions.[7][8] The unprotected N-H can interfere with catalytic cycles through coordination with the metal center or by undergoing undesired side reactions.[4][8] Common protecting groups include tosyl (Ts), Boc, and SEM. However, deprotection of some groups, like SEM, can be challenging and lead to side products.[9]
Troubleshooting Guides
Problem 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Causes and Solutions
-
Catalyst Inactivation/Poisoning: The pyridine nitrogen of the 7-azaindole can act as a ligand, chelating to the palladium catalyst and inhibiting its activity.[4][8]
-
Solution: Employ specialized palladium precatalysts or ligand systems designed for heteroaromatic substrates. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding G2/G3 precatalysts are often effective.[10]
-
-
N-H Interference: The acidic proton of the unprotected pyrrole N-H can lead to side reactions, such as homo-coupling.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome.
-
Solution: For Buchwald-Hartwig aminations of halo-7-azaindoles, strong, non-nucleophilic bases like LiHMDS in an ethereal solvent like THF have proven effective where other common bases like NaOt-Bu or Cs₂CO₃ may fail.[4] For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ in polar aprotic solvents (e.g., dioxane, DMF) with an aqueous component are a good starting point.[10][11]
-
Troubleshooting Workflow: Poor Cross-Coupling Yield
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-nitro-1H-pyrrolo[2,3-b]pyridine under different pH conditions
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no recovery of the compound after storage in acidic buffer (pH < 4). | Acid-catalyzed degradation. The pyridine nitrogen of the pyrrolo[2,3-b]pyridine core is basic and can be protonated in acidic conditions, potentially leading to ring-opening or other degradation pathways. | Store the compound in a neutral or slightly acidic buffer (pH 5-7). If acidic conditions are required for an experiment, use the solution immediately after preparation and perform the experiment at a low temperature to minimize degradation. |
| Compound degradation observed in basic solutions (pH > 8). | Base-catalyzed degradation. The pyrrole N-H is acidic and can be deprotonated under basic conditions, forming an anion that may be less stable. Additionally, the electron-withdrawing nitro group can activate the ring towards nucleophilic attack by hydroxide ions. | Avoid strongly basic conditions. If a basic pH is necessary, use the mildest possible conditions and a short reaction/exposure time. Consider using a non-nucleophilic organic base if possible. |
| Discoloration of the compound solution over time. | Potential decomposition to colored byproducts. Nitroaromatic compounds can sometimes form colored charge-transfer complexes or degradation products. | Prepare solutions fresh before use. Store stock solutions at low temperatures and protected from light. If discoloration is observed, it is recommended to verify the purity of the sample using an appropriate analytical method (e.g., HPLC, LC-MS) before proceeding with experiments. |
| Inconsistent results in biological assays. | pH-dependent degradation of the compound in the assay medium. The pH of the cell culture or assay buffer could be affecting the stability of the compound over the course of the experiment. | Perform a stability check of the compound in the specific assay medium under the experimental conditions (e.g., 37°C, 24 hours). If degradation is observed, consider this when interpreting the results or modify the experimental design (e.g., shorter incubation times, replenishment of the compound). |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-nitro-1H-pyrrolo[2,3-b]pyridine at neutral pH?
A1: At a neutral pH of approximately 7, this compound is expected to be relatively stable for short-term storage and experimental use. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light.
Q2: How does the nitro group affect the stability of the pyrrolo[2,3-b]pyridine core?
A2: The nitro group is a strong electron-withdrawing group. This has two main effects: it decreases the basicity of the pyridine nitrogen, and it makes the aromatic rings more susceptible to nucleophilic attack. While the reduced basicity might slightly increase stability against acid-catalyzed degradation compared to the unsubstituted parent molecule, the increased susceptibility to nucleophilic attack can lead to instability in the presence of strong nucleophiles, including hydroxide ions in basic solutions.
Q3: Are there any predicted degradation products of this compound under acidic or basic conditions?
A3: While specific degradation products have not been reported, plausible degradation pathways can be proposed. Under strongly acidic conditions, hydrolysis of the nitro group to a hydroxyl group or other rearrangements could occur. Under basic conditions, nucleophilic aromatic substitution of the nitro group by a hydroxyl group is a possibility, leading to the formation of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine. Ring-opening of the pyrrole or pyridine ring is also possible under harsh conditions.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method can separate the parent compound from its degradation products, allowing for quantification of the remaining intact compound over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, which helps in elucidating the degradation pathway.
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound
- HPLC grade acetonitrile and water
- Phosphate buffer (pH 3.0, 5.0, 7.0, 9.0)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Volumetric flasks, pipettes, and HPLC vials
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
- For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Prepare a sufficient volume to allow for sampling at multiple time points.
4. Stability Study:
- Store the test solutions at a constant temperature (e.g., room temperature or 37°C).
- At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
- If necessary, quench any ongoing degradation by neutralizing the sample or diluting it with the mobile phase.
- Transfer the samples to HPLC vials for analysis.
5. HPLC Analysis:
- Develop a stability-indicating RP-HPLC method. A C18 column is typically suitable.
- The mobile phase could be a gradient of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate).
- Set the UV detector to a wavelength where the compound has maximum absorbance.
- Inject the samples and record the chromatograms.
6. Data Analysis:
- Calculate the percentage of the initial compound remaining at each time point for each pH.
- Plot the percentage of compound remaining versus time for each pH condition.
- Determine the degradation rate constant and half-life (t½) at each pH.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 25°C
| pH | Time (hours) | % Remaining | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 3.0 | 0 | 100.0 | 0.086 | 8.1 |
| 4 | 70.5 | |||
| 8 | 49.7 | |||
| 12 | 35.0 | |||
| 24 | 12.3 | |||
| 5.0 | 0 | 100.0 | 0.011 | 63.0 |
| 4 | 95.7 | |||
| 8 | 91.6 | |||
| 12 | 87.7 | |||
| 24 | 76.9 | |||
| 7.0 | 0 | 100.0 | 0.002 | 346.6 |
| 4 | 99.2 | |||
| 8 | 98.4 | |||
| 12 | 97.6 | |||
| 24 | 95.3 | |||
| 9.0 | 0 | 100.0 | 0.043 | 16.1 |
| 4 | 84.2 | |||
| 8 | 70.9 | |||
| 12 | 59.6 | |||
| 24 | 35.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Technical Support Center: Synthesis of Pyridine Derivatives - Avoiding Over-Nitration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing over-nitration during the synthesis of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine challenging and often results in low yields?
Pyridine is an electron-deficient aromatic heterocycle due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution reactions like nitration, making it less reactive than benzene.[1] Consequently, forcing conditions such as high temperatures and strong nitrating agents (e.g., fuming nitric acid) are often required, which can lead to low yields and the formation of multiple byproducts.[2] The primary product of direct nitration is typically 3-nitropyridine, as the 2-, 4-, and 6-positions are more deactivated.[1]
Q2: What is over-nitration in the context of pyridine synthesis?
Over-nitration is the formation of di- or tri-nitrated pyridine derivatives when the desired product is a mono-nitrated pyridine. This is a common issue, especially when the pyridine ring is substituted with electron-donating groups, which activate the ring and make it more susceptible to multiple nitrations.
Q3: How do substituents on the pyridine ring influence nitration and the risk of over-nitration?
Substituents significantly impact the reactivity and regioselectivity of pyridine nitration:
-
Electron-donating groups (e.g., alkyl, amino groups) activate the pyridine ring, making nitration easier. However, they also increase the risk of over-nitration. These groups direct the incoming nitro group to specific positions, but the increased reactivity can lead to the introduction of more than one nitro group.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) further deactivate the ring, making nitration more difficult and requiring harsher conditions. While this can reduce the risk of over-nitration, achieving the initial mono-nitration can be challenging.
Q4: Are there alternative methods to direct nitration to achieve selective mono-nitration and avoid over-nitration?
Yes, several alternative methods can provide better selectivity and yields for mono-nitropyridine derivatives:
-
Nitration of Pyridine-N-Oxide: This is a widely used strategy. The N-oxide group activates the pyridine ring, particularly at the 4-position, allowing for nitration under milder conditions. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine. This method can produce high yields of the mono-nitrated product.
-
Nitration with Dinitrogen Pentoxide (N₂O₅): This reagent can be used for the nitration of pyridine, and when followed by treatment with aqueous sodium bisulfite, it can yield 3-nitropyridine in good yields.[3][4]
-
Nitration with Nitric Acid in Trifluoroacetic Anhydride: This system can be used for the direct nitration of various substituted pyridines to their corresponding 3-nitropyridines with yields ranging from 10-83%.[1][2][5]
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of pyridine derivatives and provides strategies to achieve the desired mono-nitrated product.
Issue 1: Low yield of the desired mono-nitrated product and a complex mixture of products.
-
Possible Cause: The reaction conditions are too harsh, leading to decomposition and side reactions.
-
Troubleshooting Strategies:
-
Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Using an ice bath (0°C) or a dry ice/acetone bath for even lower temperatures is recommended.
-
Use a milder nitrating agent: Consider alternatives to fuming nitric acid/sulfuric acid, such as nitric acid in trifluoroacetic anhydride or the use of pyridine-N-oxide.
-
Optimize the stoichiometry: Use a minimal excess of the nitrating agent to reduce the likelihood of side reactions.
-
Issue 2: Significant formation of di- and tri-nitrated products (over-nitration).
-
Possible Cause: The reaction conditions are promoting multiple nitrations.
-
Troubleshooting Strategies:
-
Strict Temperature Control: Maintain a consistently low temperature throughout the reaction.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the reaction mixture. This maintains a low concentration of the nitrating species, favoring mono-substitution.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction. Quench the reaction when the maximum yield of the mono-nitrated product is observed.[6][7][8]
-
Reduce Reaction Time: Shorter reaction times can minimize the formation of over-nitrated products.
-
Data Presentation
Table 1: Yields of 3-Nitropyridines from the Nitration of Substituted Pyridines with HNO₃ in Trifluoroacetic Anhydride [1][2][5]
| Pyridine Derivative | Substituent | Product | Yield (%) |
| Pyridine | H | 3-Nitropyridine | 83 |
| 2-Picoline | 2-CH₃ | 2-Methyl-5-nitropyridine | 68 |
| 3-Picoline | 3-CH₃ | 3-Methyl-5-nitropyridine | 62 |
| 4-Picoline | 4-CH₃ | 4-Methyl-3-nitropyridine | 86 |
| 3-Chloropyridine | 3-Cl | 3-Chloro-5-nitropyridine | 76 |
| 2-Fluoropyridine | 2-F | 2-Fluoro-5-nitropyridine | 10 |
| 3-Acetylpyridine | 3-COCH₃ | 3-Acetyl-5-nitropyridine | 20 |
| 4-Acetylpyridine | 4-COCH₃ | 4-Acetyl-3-nitropyridine | 83 |
Table 2: Comparison of Nitration Methods for Pyridine
| Method | Nitrating Agent | Product | Yield (%) | Reference |
| Direct Nitration (High Temp) | NaNO₃ / Fuming H₂SO₄ (300°C) | 3-Nitropyridine | 4.5 | Mentioned in passing |
| Nitration of Pyridine-N-Oxide | Fuming HNO₃ / H₂SO₄ (130°C) | 4-Nitropyridine-N-Oxide | >90 | [3] |
| Bakke's Procedure | N₂O₅ then NaHSO₃ | 3-Nitropyridine | 77 | [3][4] |
| Nitric Acid in TFAA | HNO₃ / (CF₃CO)₂O | 3-Nitropyridine | 83 | [1][2][5] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-nitration of Pyridine Derivatives
This protocol provides a general framework for minimizing over-nitration.
-
Cooling: Cool the pyridine substrate (1 equivalent) in a suitable solvent (if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture (e.g., nitric acid/sulfuric acid or nitric acid/trifluoroacetic anhydride) and cool it to the same temperature as the substrate solution.
-
Slow Addition: Add the cooled nitrating mixture dropwise to the stirred substrate solution using an addition funnel. Maintain a slow and steady addition rate to prevent localized heating.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture and adjust the addition rate and cooling as necessary to maintain the desired temperature.
-
Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto crushed ice and neutralizing with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).
-
Work-up and Purification: Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is for the selective synthesis of 4-nitropyridine-N-oxide.
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to 20°C.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide and heat to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution. A yellow solid will precipitate.
-
Isolation and Purification: Collect the solid by filtration. Extract the product from the solid with acetone and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization from acetone.
Visualizations
Caption: Mechanism of electrophilic nitration of pyridine.
Caption: Troubleshooting workflow for over-nitration in pyridine synthesis.
References
- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyridine and Its Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of pyridine and its derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your purification experiments.
Issue 1: Presence of Water in Pyridine
-
Question: My pyridine sample is wet. How can I effectively dry it?
-
Answer: Pyridine is highly hygroscopic and forms an azeotrope with water, making simple distillation an ineffective method for complete water removal.[1] The choice of drying method depends on the required level of dryness. For pyridine with significant water content, a pre-drying step is recommended.[1]
-
Troubleshooting Steps:
-
Pre-drying: Add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets to the pyridine and let it stand.[1][2]
-
Final Drying for Anhydrous Pyridine: For applications requiring very dry pyridine, decant the pre-dried pyridine and reflux over a more rigorous drying agent like calcium hydride (CaH₂).[1][3]
-
Distillation: After refluxing, distill the pyridine under an inert atmosphere.[4]
-
-
Issue 2: Discolored (Yellow or Brown) Pyridine
-
Question: My purified pyridine has a yellow or brown tint. What is the cause and how can I fix it?
-
Answer: Discoloration in pyridine is typically due to the presence of impurities or degradation products.[1][5] Purification by distillation, often after treatment with a drying agent or an oxidizing agent, will usually yield a colorless liquid.[1]
-
Troubleshooting Steps:
-
Issue 3: Low Purity After Simple Distillation
-
Question: I have distilled my pyridine, but it is still impure. What are the likely contaminants and how can I remove them?
-
Answer: Commercial pyridine often contains homologues such as picolines and lutidines, which have boiling points close to pyridine, making separation by simple distillation difficult.[1][5]
-
Troubleshooting Steps:
-
Identify Impurities: Use analytical methods like GC-MS or NMR to identify the specific contaminants.[1]
-
Removal of Basic Impurities (Picolines, Lutidines):
-
Removal of Non-Basic Impurities:
-
Acid Treatment: Steam distill the pyridine from a solution containing dilute sulfuric or hydrochloric acid. The non-basic impurities will co-distill, while pyridine remains as a non-volatile salt. The residue can then be made alkaline to liberate the pyridine, which is then separated, dried, and distilled.[1][2]
-
-
-
Issue 4: Recrystallization of Pyridine Derivatives Fails
-
Question: My pyridine derivative is not crystallizing from the solution. What should I do?
-
Answer: Failure to crystallize is a common issue in recrystallization and can be caused by several factors, most notably using too much solvent.[6]
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions when purifying pyridine?
-
Q2: How should I store purified, anhydrous pyridine?
-
Q3: My pyridine derivative is "oiling out" instead of crystallizing. What can I do?
-
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is significantly impure.[5][8] Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[7]
-
Data Presentation
Table 1: Common Impurities in Commercial Pyridine and Their Boiling Points
| Impurity | Boiling Point (°C) |
| Pyridine | 115 |
| 2-Picoline (α-Picoline) | 129 |
| 3-Picoline (β-Picoline) | 144 |
| 4-Picoline (γ-Picoline) | 145 |
| 2,6-Lutidine | 144 |
Note: The close boiling points of pyridine and its homologues highlight the challenge of purification by simple distillation.[5]
Table 2: Recommended Drying Agents for Pyridine
| Drying Agent | Use Case | Notes |
| Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | Pre-drying of pyridine with significant water content. | Effective and commonly used.[1][2] |
| Calcium Hydride (CaH₂) | Final drying to obtain anhydrous pyridine. | Highly effective; reacts with residual water.[1][3] |
| Molecular Sieves (Type 4A or 5A) | Maintaining dryness of already purified pyridine. | Can be added to the storage bottle.[2][3] |
Experimental Protocols
Protocol 1: Drying and Distillation of Pyridine for Anhydrous Applications
-
Pre-drying: In a suitable flask, add solid potassium hydroxide (KOH) pellets (approximately 20 g per 1 L of pyridine) to the pyridine to be purified.[2]
-
Standing: Stopper the flask and allow it to stand for at least 24 hours, with occasional swirling.
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
-
Addition of Final Drying Agent: Add calcium hydride (CaH₂) (approximately 5-10 g per 1 L of pyridine) to the decanted pyridine.[1]
-
Refluxing: Equip the flask with a reflux condenser protected by a drying tube or an inert gas inlet. Reflux the pyridine over CaH₂ for several hours.[1]
-
Distillation: After refluxing, set up the apparatus for fractional distillation. Distill the pyridine under a dry, inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at 114-115 °C.[3]
-
Storage: Store the purified, anhydrous pyridine in a dark, airtight bottle containing activated molecular sieves.[1]
Protocol 2: Purification of Pyridine by Complexation with Zinc Chloride
-
Complex Formation: To crude pyridine (1 L), add a solution of zinc chloride (ZnCl₂) (848 g) in water (730 mL), concentrated hydrochloric acid (346 mL), and 95% ethanol (690 mL).[2]
-
Crystallization: Stir the mixture. The crystalline precipitate of ZnCl₂(pyridine)₂ will form.
-
Filtration and Recrystallization: Filter the crystalline complex and recrystallize it twice from absolute ethanol.[2]
-
Liberation of Pyridine: Treat the recrystallized complex with a concentrated sodium hydroxide (NaOH) solution (using approximately 26.7 g of solid NaOH per 100 g of the complex).[2]
-
Isolation: The pure pyridine will separate as an upper layer. Separate the pyridine layer, dry it with solid KOH, and distill.
Visualizations
Caption: Troubleshooting workflow for pyridine purification.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Managing Energetic Intermediates in Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential troubleshooting information and frequently asked questions (FAQs) to help you safely and effectively manage energetic intermediates in nitration reactions.
Troubleshooting Guide
Issue 1: Uncontrolled Temperature Excursion (Thermal Runaway)
Symptoms:
-
Rapid, uncontrolled increase in reaction temperature.
-
Cooling system is at maximum capacity but unable to reduce the temperature.
-
Noticeable increase in off-gassing or pressure.
-
Change in color of the reaction mixture (e.g., darkening, turning brown/black).[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of the nitrating agent and any other reactants. This is the most critical first step to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to the lowest possible temperature.
-
Agitation Check: Confirm that the stirrer is functioning correctly to ensure homogenous mixing and prevent localized hotspots.
-
Prepare for Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a pre-chilled, inert solvent to dilute the mixture and absorb heat.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Corrective Action |
| Incorrect Reagent Addition Rate: The rate of addition of the nitrating agent was too high for the system's cooling capacity. | Review and recalculate the safe addition rate based on reaction calorimetry data. Implement a programmed, controlled addition using a syringe pump or mass flow controller. |
| Cooling System Failure: Malfunction of the chiller, loss of coolant flow, or inadequate heat transfer. | Regularly inspect and maintain the cooling system. Ensure the heat transfer fluid is appropriate for the desired temperature range and that the reactor surface is clean. |
| Inadequate Mixing: Stirrer failure or insufficient agitation speed leading to localized "hotspots" and accumulation of unreacted reagents. | Use an appropriately sized and shaped agitator for the reactor geometry. Continuously monitor stirrer speed and torque. A loss of agitation can lead to the accumulation of unreacted material, which can react rapidly if mixing is restored. |
| Incorrect Reagent Concentration or Stoichiometry: Using more concentrated reagents or incorrect ratios can significantly increase the reaction's exothermicity. | Double-check all calculations and ensure accurate measurement of all reagents. |
| Presence of Impurities: Contaminants can catalyze side reactions or decomposition pathways. | Use reagents of known purity and ensure the reactor is clean before starting the experiment. |
Issue 2: Formation of Undesired Byproducts (e.g., Oxidation, Multiple Nitrations)
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of multiple spots on TLC analysis or unexpected peaks in GC/LC-MS.
-
Formation of tarry, insoluble materials.[1]
Root Cause Analysis and Corrective Actions:
| Potential Cause | Corrective Action |
| Reaction Temperature Too High: Higher temperatures can favor oxidation and dinitration.[2] | Maintain a lower reaction temperature. For highly activated substrates like anilines, temperatures between 0 °C and 10 °C are often necessary.[3] |
| Substrate Susceptibility to Oxidation: Highly electron-rich aromatic rings (e.g., phenols, anilines) are prone to oxidation by nitric acid.[1] | Protect sensitive functional groups. For example, acetylate an amino group to form an acetanilide before nitration to moderate its activating effect and protect it from oxidation.[1] |
| Incorrect Nitrating Agent: The choice of nitrating agent can influence selectivity. | For sensitive substrates, consider milder nitrating agents. |
| Protonation of Directing Groups: In strong acid, an amino group can be protonated to form an anilinium ion, which is a meta-director, leading to the undesired isomer.[1] | Protecting the amino group as an amide prevents protonation and preserves its ortho-, para-directing influence.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitration reactions?
A1: The main hazards include:
-
Thermal Runaway: Nitration reactions are highly exothermic, which can lead to a rapid, uncontrolled increase in temperature and pressure, potentially resulting in an explosion.[4]
-
Energetic Intermediates and Products: The nitro-containing products themselves can be thermally unstable and prone to explosive decomposition.[5]
-
Corrosive and Toxic Reagents: The commonly used mixed acid (concentrated nitric and sulfuric acids) is extremely corrosive and can cause severe chemical burns. The reaction can also generate toxic nitrogen dioxide gas.[4][6]
-
Detonation Hazard: Solutions of nitro compounds, particularly in the presence of strong acids, can be detonable.
Q2: How can I determine the thermal risk of my specific nitration reaction?
A2: Reaction calorimetry is the most effective method for quantifying the thermal hazards of a nitration reaction. Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can provide crucial data on heats of reaction, adiabatic temperature rise, and the onset temperature for decomposition.
Q3: What is the advantage of using a continuous flow reactor for nitration?
A3: Continuous flow microreactors offer significantly enhanced safety for nitration reactions due to their high surface-area-to-volume ratio. This allows for superior heat transfer and precise temperature control, which drastically reduces the risk of thermal runaway.[3][7] This improved control can also lead to higher yields and better selectivity.[4]
Q4: What should I do in case of a small-scale nitration reaction spill?
A4: For small spills (<100 ml), neutralize the spill with sodium carbonate or another suitable neutralizing agent from the edge to the center. Absorb the neutralized mixture with an inert material like sand or vermiculite. All cleanup materials should be collected in a properly labeled hazardous waste container. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, during cleanup.[8]
Q5: Can I quench a runaway nitration reaction with water?
A5: Quenching a runaway nitration with water is generally not recommended, especially if concentrated sulfuric acid is present. The dilution of sulfuric acid is a highly exothermic process and can accelerate the temperature rise, worsening the situation.[9] A pre-chilled, inert solvent is a safer option for quenching.
Data Presentation: Thermal Hazard Data for Aromatic Nitration
The following tables summarize key quantitative data for assessing thermal hazards in common nitration reactions.
Table 1: Heats of Reaction (ΔHr) for Mononitration of Various Aromatic Compounds
| Substrate | Nitrating Agent | Heat of Reaction (ΔHr) (kJ/mol) | Reference(s) |
| Toluene | Mixed Acid (HNO₃/H₂SO₄) | -169 to -177 | [10] |
| Benzene | Mixed Acid (HNO₃/H₂SO₄) | Approx. -117 | [11] |
| Chlorobenzene | Mixed Acid (HNO₃/H₂SO₄) | Approx. -130 | [11] |
| Phenol | Nitric Acid | Approx. -145 | [5] |
Table 2: Activation Energies (Ea) for Toluene Nitration
| Reaction | Activation Energy (Ea) (kJ/mol) | Activation Energy (Ea) (kcal/mol) | Reference(s) |
| Overall Toluene Nitration | 28.00 | 6.69 | [12][13] |
| Formation of o-nitrotoluene | 25.71 | 6.14 | [12][13] |
| Formation of p-nitrotoluene | 31.91 | 7.62 | [12][13] |
| Formation of Nitronium Ion (NO₂⁺) | 76.6 | 18.3 ± 4.0 | [14][15] |
Experimental Protocols
Protocol 1: Batch Nitration of Aniline (via Acetanilide Protection)
This protocol involves the protection of the aniline amino group, followed by nitration and subsequent deprotection.
Step 1: Protection of Aniline (Acetylation)
-
In a fume hood, dissolve aniline in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently warm the mixture for 15-30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]
Step 2: Nitration of Acetanilide
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (e.g., in a 1:2 ratio) while cooling in an ice bath.[3]
-
In the main reaction flask, dissolve the dried acetanilide in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.[1][3]
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature is maintained below 10 °C.[1][3]
-
After the addition is complete, allow the mixture to stir at or below room temperature for approximately 1 hour.[1]
-
Carefully pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.[1]
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[1]
Step 3: Deprotection (Hydrolysis)
-
Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux for 20-30 minutes until the solid dissolves.
-
Cool the solution and pour it into cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.
-
Collect the final product by vacuum filtration and wash with water.[1]
Protocol 2: Continuous Flow Nitration of o-Xylene
This protocol provides a general guideline for a continuous flow setup. Specific flow rates and residence times must be optimized for the particular system.
System Setup:
-
Use a microreactor system constructed from acid-resistant materials.
-
Employ two separate pumps for the organic substrate (o-xylene) and the nitrating agent (e.g., fuming nitric acid or a mixed acid).[16]
-
The reactor should be equipped with a micromixer to ensure efficient mixing of the two phases.[16]
-
The reactor coil should be immersed in a cooling bath with precise temperature control.
-
A back-pressure regulator should be installed after the reactor to maintain a single-phase flow and control residence time.
Procedure:
-
Maintain the o-xylene and the nitrating agent in separate reservoirs.
-
Set the desired temperature for the cooling bath (e.g., 10 to 60 °C).[16]
-
Pump the o-xylene and the nitrating agent at the desired flow rates into the micromixer and then through the reactor. The stoichiometric ratio of nitrating agent to substrate can be varied (e.g., 1:1 to 10:1).[16]
-
The reaction mixture flows through the back-pressure regulator to a collection vessel containing a quenching solution (e.g., ice water).
-
The collected product can then be worked up using standard extraction and purification techniques.
Mandatory Visualizations
Caption: The positive feedback loop of a thermal runaway reaction.
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: Hierarchy of controls for preventing runaway reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Reaction Mechanism of Menke Nitration - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. nanophys.kth.se [nanophys.kth.se]
- 6. youtube.com [youtube.com]
- 7. vapourtec.com [vapourtec.com]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Accurate determination of the kinetics of toluene nitration in a liquid–liquid microflow system - ProQuest [proquest.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]
Validation & Comparative
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework for Potent Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. In this context, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. While specific data on 4-nitro-1H-pyrrolo[2,3-b]pyridine as a kinase inhibitor is not extensively documented in publicly available literature, the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has been successfully developed into potent inhibitors of various kinases crucial in oncology and other diseases. This guide provides a comparative analysis of these derivatives against established kinase inhibitors, supported by experimental data and detailed protocols.
This guide will focus on two key kinase targets for which 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant promise: Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).
Comparative Analysis of Kinase Inhibitory Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. The following table compares the in vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , with currently approved FGFR inhibitors.
| Compound Name/Code | Target Kinase(s) | IC50 (nM) |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (4h) [1] | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| Infigratinib (BGJ398) [1][2][3][4][5] | FGFR1 | 0.9 - 1.1 |
| FGFR2 | 1.0 - 1.4 | |
| FGFR3 | 1.0 - 2.0 | |
| FGFR4 | 60 - 61 | |
| Pemigatinib (INCB054828) [6][7] | FGFR1 | 0.4 |
| FGFR2 | 0.5 | |
| FGFR3 | 1.2 | |
| FGFR4 | 30 | |
| Erdafitinib (JNJ-42756493) [8][9][10][11] | FGFR1 | 1.2 |
| FGFR2 | 2.5 | |
| FGFR3 | 3.0 | |
| FGFR4 | 5.7 |
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a transcriptional regulator implicated in the progression of several cancers, including colorectal cancer, by modulating the Wnt/β-catenin signaling pathway. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been identified as a potent type II CDK8 inhibitor.[10] The table below compares its potency with another known CDK8 inhibitor, Senexin A.
| Compound Name/Code | Target Kinase | IC50 (nM) |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (22) [10] | CDK8 | 48.6 |
| Senexin A [12][13][14] | CDK8 | 280 |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the validation of these kinase inhibitors.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of kinase inhibitors. Below are representative protocols for in vitro kinase assays commonly used to determine the IC50 values of inhibitors like the 1H-pyrrolo[2,3-b]pyridine derivatives.
In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., FGFR1 or CDK8)
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of the microplate.
-
Add 10 µL of a 2.5X solution of the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a control with a high concentration of a potent inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated with derivatives targeting FGFR and CDK8, this chemical framework can yield compounds with nanomolar potency, comparable to or exceeding that of other known inhibitors. The validation of these compounds relies on robust in vitro and cell-based assays, with clear, reproducible protocols being paramount. While specific information on this compound is limited, the extensive research into its parent scaffold underscores the potential of this chemical class in the development of next-generation targeted therapies. Researchers and drug development professionals should consider the 1H-pyrrolo[2,3-b]pyridine framework as a promising platform for discovering novel kinase inhibitors to address unmet medical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. infigratinib [drugcentral.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 5. Infigratinib phosphate | FGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medkoo.com [medkoo.com]
A Comparative Guide to the Synthetic Routes of 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structure, a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with various biological targets, leading to its incorporation into numerous clinically significant molecules, including kinase inhibitors and anticancer agents.[3][4] The development of efficient and versatile synthetic routes to access this core and its derivatives is, therefore, of critical importance.
This guide provides a comparative analysis of the most prominent synthetic strategies for constructing the 7-azaindole ring system. We will objectively evaluate classical indole syntheses adapted for this scaffold alongside modern cross-coupling methodologies, supported by quantitative data and detailed experimental protocols.
Overview of Major Synthetic Strategies
The synthesis of the 7-azaindole core can be broadly categorized into two approaches: classical cyclization reactions and modern palladium-catalyzed cross-coupling methods. Classical methods like the Fischer, Leimgruber-Batcho, and Hemetsberger syntheses involve the formation of the pyrrole ring onto a pre-existing pyridine ring. In contrast, modern approaches often build the scaffold through sequential C-C and C-N bond formations on a functionalized pyridine precursor.
Fischer Indole Synthesis
One of the oldest and most well-known methods for indole synthesis, the Fischer synthesis, has been adapted for 7-azaindoles.[5][6] The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is formed by the condensation of a pyridylhydrazine with an aldehyde or ketone.[7][8]
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly versatile and popular two-step method for preparing indoles and their analogues, including 7-azaindoles.[9][10] The process begins with the reaction of a 2-nitro-3-picoline with a formamide acetal to form an enamine, which then undergoes reductive cyclization to yield the final product.[11][12][13] This method avoids the harsh acidic conditions of the Fischer synthesis and often provides high yields.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Comparative Analysis of 4-nitro-1H-pyrrolo[2,3-b]pyridine and Other 7-Azaindole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-nitro-7-azaindole) with other 7-azaindole derivatives. This analysis is supported by available experimental data and detailed methodologies for key biological assays.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly as kinase inhibitors and antimicrobial agents. The introduction of various substituents onto this scaffold allows for the fine-tuning of a compound's pharmacological properties. This guide focuses on the 4-nitro derivative and places its potential therapeutic value in the context of other substituted 7-azaindoles.
Overview of 7-Azaindole Derivatives
7-Azaindole, a bioisostere of indole, is a key pharmacophore in many approved drugs. Its ability to form crucial hydrogen bonds with target proteins, particularly in the ATP-binding site of kinases, has made it a popular starting point for the design of targeted therapies. Modifications at various positions of the 7-azaindole ring system can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties of this compound
While specific experimental biological data for this compound is limited in publicly available literature, its chemical properties provide a basis for predicting its behavior.
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| CAS Number | 83683-82-3 |
The presence of a nitro group at the 4-position significantly influences the electronic properties of the 7-azaindole core. The strong electron-withdrawing nature of the nitro group can impact the molecule's acidity, basicity, and potential for intermolecular interactions, which are critical for biological activity.
Comparative Biological Activity
Due to the scarcity of direct experimental data for this compound, this comparison draws upon data from closely related 7-azaindole derivatives to infer its potential activity profile. We will consider two primary areas of application for 7-azaindoles: kinase inhibition and antibacterial activity.
As Kinase Inhibitors
The 7-azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors. The nitrogen at position 7 and the pyrrole NH group can form key hydrogen bonds with the kinase hinge region. The substituent at the 4-position can influence binding affinity and selectivity.
While no specific kinase inhibition data for 4-nitro-7-azaindole was found, studies on other 4-substituted derivatives provide insights. For instance, the development of p21-activated kinase-1 (PAK1) inhibitors has shown that substitution at the 4-position of the azaindole ring is well-tolerated and can be used to modulate physicochemical properties.
To illustrate a common signaling pathway targeted by 7-azaindole-based kinase inhibitors, the following diagram depicts a simplified kinase signaling cascade.
As Antibacterial Agents
Nitroaromatic compounds are known to possess antibacterial properties, often through mechanisms involving the reduction of the nitro group to cytotoxic radical species within the bacterial cell. Therefore, it is plausible that 4-nitro-7-azaindole exhibits antibacterial activity.
To provide a comparative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related chloro-substituted indoles against Vibrio parahaemolyticus.[1][2] This data suggests that the position of the substituent on the indole ring significantly impacts antibacterial potency.
| Compound | MIC (µg/mL) against V. parahaemolyticus |
| 4-chloroindole | 50 |
| 7-chloroindole | 200 |
| Indole | 400 |
The data indicates that a chloro-substituent at the 4-position of indole results in significantly greater antibacterial activity compared to the 7-position or the unsubstituted indole. This suggests that the 4-position is a sensitive site for modulating the antibacterial properties of the indole scaffold, and by extension, potentially the 7-azaindole scaffold. The strong electron-withdrawing nature of the nitro group could potentially lead to even more potent antibacterial activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase enzyme
-
Fluorescein-labeled substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Buffer A (assay buffer)
-
Stop Solution (containing EDTA)
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in Kinase Buffer A to a 4x final assay concentration.
-
Reaction Setup: In a 384-well plate, add 5 µL of the 4x compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add 10 µL of the diluted kinase enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix the plate and incubate for 20-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 4x substrate and ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 20 µL of Stop Solution containing the Tb-anti-pSubstrate antibody to all wells.
-
Detection: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The IC₅₀ value is determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Broth Microdilution Antibacterial Susceptibility Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3][4]
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
Conclusion
References
- 1. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific cross-reactivity profiling data for 4-nitro-1H-pyrrolo[2,3-b]pyridine. Therefore, this guide focuses on the broader class of 1H-pyrrolo[2,3-b]pyridine-based inhibitors to provide a framework for analysis.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1][2] Its structure is adept at forming key hydrogen bonds within the ATP-binding site of kinases, making it a popular foundation for designing potent and selective inhibitors.[2][3][4] While many derivatives have been developed to be highly potent against their primary targets, off-target activity remains a critical aspect to characterize, as it can lead to unexpected toxicities or provide opportunities for drug repurposing.[5]
This guide provides a comparative framework for assessing the cross-reactivity of novel compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of selectivity profiles and the methodologies used to assess them.
Comparative Analysis of Off-Target Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. Kinome-wide screening is a powerful tool to identify both intended and unintended targets.[5] Below is a template summarizing the kind of data generated in such a screen, populated with representative examples from the literature for different 1H-pyrrolo[2,3-b]pyridine-based inhibitors. This illustrates how the selectivity profile of a novel compound like this compound could be presented.
| Compound Class (Primary Target) | Representative Compound Example | Primary Target IC50 (nM) | Key Off-Targets (>75% Inhibition @ 1µM) | Reference |
| TNIK Inhibitor | (Structure from Yang et al., 2021) | <1 | MINK1, MAP4K4 | [6][7] |
| CDK8 Inhibitor | Compound 22 (from Li et al., 2022) | 48.6 | CDK19 | [8] |
| ATM Inhibitor | Compound 25a (from Guo et al., 2025) | 1.2 | ATR (>700-fold selective) | [9][10] |
| FGFR Inhibitor | Compound 4h (from Zhao et al., 2020) | 5.7 (FGFR1) | VEGFR2 | [11] |
Experimental Protocols for Cross-Reactivity Profiling
Comprehensive selectivity profiling is essential for the development of any novel kinase inhibitor. Below is a generalized protocol for a large-scale, in vitro kinase panel screen, a common method for assessing cross-reactivity.
Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)
1. Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a broad panel of recombinant human kinases.
2. Materials:
-
Test compound dissolved in 100% DMSO.
-
Recombinant human kinases (e.g., Eurofins/DiscoverX or Reaction Biology kinase panel).
-
Corresponding kinase-specific peptide substrates.
-
Assay buffer (typically includes HEPES, MgCl₂, MnCl₂, DTT, and BSA).
-
[γ-³³P]-ATP (radiolabeled ATP).
-
96-well or 384-well plates.
-
Phosphocellulose or filter-based plates for capturing the phosphorylated substrate.
-
Scintillation fluid and a microplate scintillation counter.
3. Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. A typical screening concentration is 1 µM or 10 µM. For dose-response curves, a 10-point, 3-fold serial dilution is common.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the test compound to the appropriate wells.
-
Add a reference inhibitor (e.g., Staurosporine) for positive control wells.
-
Add DMSO only for negative control (100% activity) wells.
-
-
Kinase Reaction Initiation:
-
Add the specific kinase and its corresponding peptide substrate to each well.
-
Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the phosphorylation reaction by adding [γ-³³P]-ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash solution to remove unincorporated [γ-³³P]-ATP.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of phosphorylated substrate, and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for the test compound relative to the DMSO control.
-
Percent Inhibition = 100 x (1 - [(Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)])
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key workflows and concepts in kinase inhibitor profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Nitro-Substituted Pyrrolopyridines
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of nitro-substituted pyrrolopyridines and related pyrrolic structures, offering insights into how the strategic placement of a nitro group can significantly modulate their therapeutic potential, particularly in oncology.
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic behavior. This guide delves into the structure-activity relationships (SAR) of these compounds, with a focus on their anticancer properties, by comparing various analogs and providing the experimental context for their evaluation.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of synthetic nitro-pyrrolomycins (PMs), which share a core pyrrole structure with pyrrolopyridines, against human colon (HCT116) and breast (MCF 7) cancer cell lines. The data, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights the critical role of the nitro group's position on the pyrrole ring in determining anticancer efficacy and selectivity.
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | HCT116 IC50 (µM)[1] | MCF 7 IC50 (µM)[1] | hTERT RPE-1 (Normal Cells) IC50 (µM)[1] | Cancer Selectivity Index (C-SI) vs. HCT116[1] | Cancer Selectivity Index (C-SI) vs. MCF 7[1] |
| PM-C | Cl | Cl | H | 1.56 | 1.57 | 12.5 | 8.01 | 7.96 |
| 1 | Br | Br | H | 1.30 ± 0.35 | 1.22 ± 0.69 | 60.0 | 46.15 | 49.18 |
| 2 | Br | Br (OCH3) | H | 11.13 ± 3.26 | 17.25 ± 3.2 | >200 | >17.97 | >11.59 |
| 5a | H | NO2 | H | 1.90 ± 0.42 | 2.25 ± 0.35 | 60.0 | 31.58 | 26.67 |
| 5b | NO2 | Cl | H | 18.68 ± 3.81 | 28.75 ± 4.21 | 47.5 | 2.54 | 1.65 |
| 5c | NO2 | Br | H | 7.64 ± 1.88 | 12.02 ± 2.85 | 95.0 | 12.43 | 7.90 |
| 5d | H | H | NO2 | 1.56 | 1.57 | >200 | >128.21 | >127.39 |
From this data, several key SAR insights can be drawn:
-
Position of the Nitro Group is Crucial: The placement of the nitro group on the pyrrole ring dramatically impacts cytotoxic activity. Introduction of a nitro group at the R3 position (compound 5d ) or the R2 position (compound 5a ) maintains potent anticancer activity, with IC50 values comparable to the parent compound PM-C.[1] In contrast, a nitro group at the R1 position (compounds 5b and 5c ) significantly reduces antitumoral activity.[1]
-
Halogen Substitution Influences Activity: Replacing chlorine with bromine on the pyrrolic ring, while maintaining the R1 nitro substitution, enhances biological activity, as seen by comparing compound 5c (IC50 of 7.64 µM and 12.02 µM) with 5b (IC50 of 18.68 µM and 28.75 µM) against HCT116 and MCF 7 cells, respectively.[1]
-
Selectivity Towards Cancer Cells: A key goal in drug development is to maximize toxicity towards cancer cells while minimizing harm to normal cells. The Cancer Selectivity Index (C-SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of this. Compound 5d , with a nitro group at the R3 position, exhibits a remarkably high C-SI (>127), indicating it is significantly less toxic to normal epithelial cells compared to the cancer cell lines.[1] Compounds 1 and 5a also show favorable selectivity profiles.[1]
Experimental Protocols
The following are the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the nitro-pyrrolomycin derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human colon adenocarcinoma (HCT116), human breast adenocarcinoma (MCF 7), and human normal retinal epithelial (hTERT RPE-1) cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with increasing concentrations of the test compounds for 72 hours.
-
MTT Incubation: Following the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for 3 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
The development and evaluation of novel therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological testing. The following diagram illustrates a typical workflow for the assessment of nitro-substituted pyrrolopyridines.
Caption: A flowchart illustrating the iterative process of drug discovery, from compound design to lead identification.
References
In Vivo Validation of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent inhibitory activity against various key signaling proteins implicated in a range of diseases. While in vitro studies have demonstrated promising activity, in vivo validation is a critical step in the drug development pipeline to ascertain efficacy, safety, and pharmacokinetic profiles in a physiological setting. This guide provides a comparative overview of the in vivo validation of 1H-pyrrolo[2,3-b]pyridine derivatives targeting four distinct molecular targets: Phosphodiesterase 4B (PDE4B), Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3). The performance of these derivatives is compared with established alternative inhibitors, supported by experimental data.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of 1H-pyrrolo[2,3-b]pyridine derivatives alongside their respective alternative inhibitors.
Table 1: In Vivo Efficacy of PDE4B Inhibitors
| Compound | Scaffold | Animal Model | Dose | Route of Administration | Key Efficacy Endpoint | Outcome |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (Hypothetical) | 1H-Pyrrolo[2,3-b]pyridine | LPS-induced pulmonary inflammation in mice | - | - | Reduction in TNF-α levels | Data not yet published, but in vitro data suggests potent anti-inflammatory effects.[1] |
| Roflumilast | Benzamide | LPS-induced circulating TNF-α in rats | 0.3 µmol/kg | Oral | ED₅₀ for TNF-α inhibition | Potent inhibition of TNF-α.[2][3] |
| Apremilast | Phthalimide | Psoriasis patients | 30 mg BID | Oral | PASI75 response at week 16 | Significant improvement in psoriasis symptoms.[4] |
Table 2: In Vivo Efficacy of FGFR Inhibitors
| Compound | Scaffold | Animal Model | Dose | Route of Administration | Key Efficacy Endpoint | Outcome |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (4h) | 1H-Pyrrolo[2,3-b]pyridine | - | - | - | - | Potent in vitro activity against FGFR1-3, suggesting potential for in vivo studies.[5] |
| Erdafitinib | Quinoxaline | Patients with metastatic urothelial carcinoma (FGFR3-altered) | 8 mg/day | Oral | Objective Response Rate (ORR) | 40% ORR.[6][7] |
| Pemigatinib | Pyrido[2,3-d]pyrimidin-7(8H)-one | Patients with cholangiocarcinoma (FGFR2 fusion/rearrangement) | 13.5 mg QD | Oral | Objective Response Rate (ORR) | 36% ORR.[8][9][10][11] |
Table 3: In Vivo Efficacy of ATM Inhibitors
| Compound | Scaffold | Animal Model | Dose | Route of Administration | Key Efficacy Endpoint | Outcome |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (25a) | 1H-Pyrrolo[2,3-b]pyridine | HCT116 and SW620 xenograft mice (in combination with irinotecan) | - | Oral | Tumor Growth Inhibition (TGI) | TGI of 79.3% and 95.4% respectively.[12] |
| Adavosertib (AZD1775) | Pyrazolo[1,5-a]pyrimidine | PANC198, PANC215, PANC185 xenograft mice | 30 mg/kg | Oral | Tumor growth regression | Significant tumor regression.[13] |
| Berzosertib (M6620) | Pyrazine | Patient-derived lung cancer xenografts (in combination with cisplatin) | 10-20 mg/kg | IV | Anti-tumor response | Synergistic anti-tumor responses. |
Table 4: In Vivo Efficacy of JAK3 Inhibitors
| Compound | Scaffold | Animal Model | Dose | Route of Administration | Key Efficacy Endpoint | Outcome |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (31) | 1H-Pyrrolo[2,3-b]pyridine | Rat heterotopic cardiac transplant model | - | - | Prolonged graft survival | Significant prolongation of graft survival. |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | SCID-HuRAg mice (RA model) | - | - | Reduction in synovial inflammation and invasion | Reduced inflammation and cartilage invasion.[14] |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | Patients with rheumatoid arthritis | 4 mg daily | Oral | ACR20 response at 12 weeks | 70% response rate.[15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
Caption: PDE4B Signaling Pathway and Inhibition.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: ATM Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Workflow Diagram (Graphviz DOT)
Caption: General Experimental Workflow for In Vivo Validation.
Experimental Protocols
In Vivo Validation of ATM Inhibitors in a Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of a 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitor, alone and in combination with a DNA-damaging agent (e.g., irinotecan).
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Lines: Human colorectal cancer cell lines such as HCT116 or SW620.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle, ATM inhibitor alone, irinotecan alone, combination).
-
Dosing and Administration:
-
Prepare the ATM inhibitor in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water) for oral gavage.
-
Administer irinotecan via intraperitoneal injection.
-
A typical combination schedule involves administering irinotecan on day 1, followed by the ATM inhibitor on days 2, 3, and 4 of each week.
-
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like p-CHK2, immunohistochemistry).
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
In Vivo Validation of JAK3 Inhibitors in a Rat Cardiac Allograft Model
-
Objective: To assess the immunosuppressive activity of a 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitor in preventing organ transplant rejection.
-
Animal Model: Male Lewis and Brown-Norway rats.
-
Procedure:
-
Heterotopic Cardiac Transplantation: Perform a heterotopic cardiac transplant from a Brown-Norway donor to a Lewis recipient.
-
Dosing and Administration: Begin treatment on the day of transplantation and continue for a specified period (e.g., 14 days). Administer the JAK3 inhibitor orally once daily.
-
Monitoring: Palpate the grafted heart daily to assess its viability. Rejection is defined as the complete cessation of heartbeat.
-
Endpoint: The primary endpoint is the survival time of the cardiac allograft.
-
-
Data Analysis: Compare the median survival time of the allografts in the treated groups to the vehicle control group using Kaplan-Meier survival analysis.
In Vivo Validation of PDE4B Inhibitors in a Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Objective: To evaluate the anti-inflammatory effects of a 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitor.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Compound Administration: Administer the PDE4B inhibitor orally or intraperitoneally at various doses.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), administer LPS (e.g., from E. coli) via intraperitoneal injection to induce an inflammatory response.
-
Sample Collection: At a peak response time (e.g., 90 minutes post-LPS), collect blood samples via cardiac puncture.
-
Cytokine Analysis: Separate plasma and measure the levels of pro-inflammatory cytokines, particularly TNF-α, using an ELISA kit.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each dose of the test compound compared to the vehicle-treated, LPS-challenged group. Determine the ED₅₀ value.
In Vivo Validation of FGFR Inhibitors in a Tumor Xenograft Model
-
Objective: To determine the anti-tumor activity of a 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor in a cancer model with FGFR pathway activation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Lines: A cancer cell line with a known FGFR alteration (e.g., FGFR1 amplification or FGFR2/3 fusion), such as certain lung or bladder cancer cell lines.
-
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing and Administration: Administer the FGFR inhibitor orally once or twice daily.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition and perform statistical analysis to compare the treated group with the control group.
This guide provides a framework for understanding and comparing the in vivo validation of 1H-pyrrolo[2,3-b]pyridine derivatives. The presented data and protocols highlight the therapeutic potential of this scaffold across multiple important disease targets and offer a basis for the continued development and optimization of this promising class of compounds.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo efficacy in airway disease models of roflumilast, a novel orally active PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-world data on the efficacy and safety of apremilast in patients with moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Erdafitinib treatment in metastatic urothelial carcinoma: a real-world analysis [frontiersin.org]
- 7. onclive.com [onclive.com]
- 8. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gioncologynow.com [gioncologynow.com]
- 11. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Baricitinib for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
comparative docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives
A Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Molecular Docking Studies
This guide provides a comparative overview of molecular docking studies performed on 1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents. The following sections present quantitative docking data, detailed experimental protocols, and visualizations of a key signaling pathway and a general experimental workflow to aid researchers and drug development professionals in this area.
Data Presentation: Comparative Docking and Activity Data
The following tables summarize the molecular docking scores and in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against two prominent cancer targets: Traf2- and Nck-interacting kinase (TNIK) and c-Met kinase.
Table 1: Docking and Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against TNIK [1]
| Compound ID | Structure/Substitution | Docking Score (Total Score) | pIC50 | Reference |
| Y4 | [Structure not fully specified] | 9.87 | 9.92 | [1] |
| Y5 | [Structure not fully specified] | 9.54 | 9.85 | [1] |
| Compound 1 | [Structure not specified] | Not Reported | 9.37 | [1] |
| Compound 2 | [Structure not specified] | Not Reported | 9.22 | [1] |
| Compound 3 | [Structure not specified] | Not Reported | 9.15 | [1] |
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase [2]
| Compound ID | Structure/Substitution | IC50 (µM) against c-Met | IC50 (µM) against A549 cells | IC50 (µM) against HepG2 cells | IC50 (µM) against MCF-7 cells | IC50 (µM) against PC-3 cells | Reference |
| 7c | Aromatic hydrazone moiety | 0.506 | 0.82 ± 0.08 | 1.00 ± 0.11 | 0.93 ± 0.28 | 0.92 ± 0.17 | [2] |
| 17e | Heterocyclic hydrazone series | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
This section details the methodologies employed in the cited molecular docking studies.
Molecular Docking Protocol for TNIK Inhibitors[2]
1. Protein Preparation: The three-dimensional crystal structure of Traf2 and Nck-interacting kinase (TNIK) was obtained from the Protein Data Bank (PDB code: 2X7F). The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
2. Ligand Preparation: The 3D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives were sketched using a molecular modeling software and subsequently optimized to their lowest energy conformation.
3. Docking Simulation: Molecular docking was performed using the Surflex-Dock program. The docking protocol was generated based on a ligand-based approach, using a reference ligand from the crystallized protein to define the active site. The docking results were evaluated based on the software's scoring function, which predicts the binding affinity of the ligand to the protein.
General Protocol for c-Met Kinase Inhibitor Docking
While the specific details for the c-Met docking of the hydrazone derivatives were not fully available in the provided search results, a general protocol for such studies typically involves the following steps:
1. Protein and Ligand Preparation: The crystal structure of c-Met kinase is retrieved from the PDB. The protein is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. The 2D structures of the ligands are converted to 3D and energetically minimized.
2. Grid Generation: A grid box is defined around the active site of the c-Met kinase to specify the search space for the docking algorithm. The dimensions of the grid are set to encompass the entire binding pocket.
3. Docking and Scoring: A docking program such as AutoDock, Glide, or GOLD is used to dock the prepared ligands into the active site of the c-Met protein. The docking poses are then scored based on a scoring function that estimates the binding free energy.
4. Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand. The interactions between the ligand and the key amino acid residues in the active site are visualized and analyzed to understand the binding mode.
Mandatory Visualization
TNIK Signaling Pathway in Colorectal Cancer
The following diagram illustrates a simplified representation of the Wnt signaling pathway, highlighting the role of TNIK in colorectal cancer. In colorectal cancers with APC gene mutations, the Wnt signaling pathway is constitutively active, leading to cell proliferation. TNIK is a key downstream component that phosphorylates TCF4, a crucial step for the transcriptional activation of Wnt target genes[3][4][5]. Inhibition of TNIK is a therapeutic strategy to block this oncogenic signaling[3][4][6][7].
Caption: Simplified Wnt/TNIK signaling pathway in colorectal cancer.
Experimental Workflow for Comparative Docking Studies
The diagram below outlines a typical workflow for conducting comparative molecular docking studies.
Caption: General workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
assessing the selectivity of 4-nitro-1H-pyrrolo[2,3-b]pyridine against different kinases
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount in the early stages of drug discovery. This guide provides a comparative assessment of the kinase inhibition profile of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, with a focus on derivatives that inform the potential activity of 4-nitro-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of public domain data for the specific 4-nitro substituted compound, this guide leverages data from closely related analogues to infer potential targets and selectivity.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure is adept at forming key hydrogen bonds with the hinge region of the ATP-binding site of many kinases. The introduction of a nitro group at the 4-position is expected to modulate the electronic properties and binding interactions of the parent molecule, thereby influencing its potency and selectivity profile.
Comparative Kinase Inhibition Profile
While direct kinase screening data for this compound is not extensively available, the inhibitory activities of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been documented against several kinase families. This data provides a foundational understanding of the potential targets for this class of compounds. The primary targets identified for this scaffold include Fibroblast Growth Factor Receptors (FGFR), Cell Division Cycle 7 (Cdc7) kinase, and Traf2- and NCK-interacting kinase (TNIK).
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR1, FGFR2, FGFR3 | 7 - 25 | 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | Cdc7 | 7 | 42 (a 1H-pyrrolo[2,3-b]pyridine derivative) |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | TNIK | < 1 | Various synthesized compounds |
Experimental Protocols
The determination of kinase inhibition activity is typically performed using in vitro biochemical assays. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
General Protocol for TR-FRET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Biotinylated substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer (e.g., HEPES, MgCl2, Brij-35, DTT)
-
Detection solution containing Europium-labeled anti-phospho-substrate antibody and Allophycocyanin (APC)-labeled streptavidin
-
Assay plates (e.g., 384-well low-volume)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: The kinase, biotinylated substrate peptide, and the test compound at various concentrations are added to the wells of the assay plate.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: The reaction mixture is incubated at room temperature for a predetermined period (e.g., 60 minutes).
-
Detection: The reaction is stopped by the addition of the detection solution. The Europium-labeled antibody binds to the phosphorylated substrate, and the APC-labeled streptavidin binds to the biotin moiety of the substrate.
-
Signal Measurement: After another incubation period to allow for antibody binding, the TR-FRET signal is measured using a compatible plate reader. A high FRET signal indicates high kinase activity (substrate phosphorylation), while a low signal indicates inhibition.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Signaling Pathways of Potential Target Kinases
The 1H-pyrrolo[2,3-b]pyridine scaffold has shown activity against several kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for predicting the downstream effects of inhibition.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate several downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Cdc7 Kinase Signaling Pathway
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.
Caption: Role of Cdc7 kinase in DNA replication initiation.
TNIK Signaling Pathway
TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway, where it phosphorylates TCF4, leading to the transcription of Wnt target genes.
Caption: TNIK's role in the canonical Wnt signaling pathway.
A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine Derivatives as Phosphodiesterase 4B (PDE4B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme implicated in inflammatory pathways. The following sections present a comparative analysis of these compounds against established PDE4 inhibitors, detailed experimental methodologies for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to PDE4B Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] By breaking down cAMP, PDE4 enzymes play a critical role in regulating a multitude of cellular processes, particularly in immune and central nervous system cells.[1] The PDE4 family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates signaling cascades that can suppress inflammatory responses.[2] This makes PDE4 a compelling therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[2]
PDE4B is highly expressed in inflammatory cells and is a key regulator of pro-inflammatory cytokine production.[3] Therefore, selective inhibition of PDE4B is a promising strategy for developing anti-inflammatory therapeutics with an improved side-effect profile compared to non-selective PDE4 inhibitors. Notably, inhibition of the PDE4D subtype has been linked to emetic effects, a common dose-limiting side effect of early PDE4 inhibitors.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective PDE4B inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and their selectivity over the PDE4D isoform are summarized below. For comparison, data for the well-established PDE4 inhibitors Rolipram, Roflumilast, and Apremilast are also included.
| Compound ID | Scaffold | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) | TNF-α Release Inhibition IC50 (μM) |
| 11h | 1H-pyrrolo[2,3-b]pyridine | 0.14 | 0.84 | 6.0 | 0.22 |
| 11a | 1H-pyrrolo[2,3-b]pyridine | 0.21 | 1.1 | 5.2 | ND |
| 11b | 1H-pyrrolo[2,3-b]pyridine | 0.11 | 0.81 | 7.4 | ND |
| 11c | 1H-pyrrolo[2,3-b]pyridine | 0.15 | 0.95 | 6.3 | ND |
| Rolipram | Pyrrolidinone | 0.13 | 0.24 | 1.8 | ~0.49 |
| Roflumilast | Benzamide | 0.00084 | 0.00068 | ~0.8 | ND |
| Apremilast | Phthalimide | ~0.074 (pan-PDE4) | ~0.074 (pan-PDE4) | ~1.0 | 0.11 |
ND: Not Determined in the cited study. Data for 1H-pyrrolo[2,3-b]pyridine derivatives is sourced from "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors". Data for Rolipram, Roflumilast, and Apremilast is compiled from multiple sources.[4][5][6][7][8][9][10]
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the PDE4B signaling pathway and a generalized experimental workflow.
Caption: PDE4B Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative studies.
PDE4B Enzymatic Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PDE4B.
-
Materials:
-
Recombinant human PDE4B1 enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Binding agent (for fluorescence polarization assays).
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Rolipram).
-
Reagent Preparation: Dilute the PDE4B1 enzyme and the cAMP-FAM substrate in the assay buffer to their optimal working concentrations.
-
Assay Plate Setup: To the wells of a 96-well plate, add 25 µL of the diluted test compounds or controls.
-
Enzyme Addition: Add 25 µL of the diluted PDE4B1 enzyme to each well. Include "no enzyme" control wells for background correction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the cAMP-FAM substrate to all wells. The final reaction volume should be 100 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 50 µL of the binding agent to each well.
-
Data Acquisition: After a brief incubation (15-30 minutes), measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Macrophages
This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of the test compounds by measuring their ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from activated macrophages.
-
Materials:
-
RAW264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds dissolved in DMSO.
-
TNF-α ELISA kit.
-
96-well cell culture plates.
-
MTT or other viability assay reagents.
-
-
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of approximately 1-2 x 10^5 cells per well and incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO).
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[12] Do not add LPS to the unstimulated control wells.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.[13][14]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assessment: In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations using an MTT assay to ensure that the observed inhibition of TNF-α is not due to cell death.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising foundation for the development of potent and selective PDE4B inhibitors. Compounds such as 11h exhibit significant potency against PDE4B and demonstrate favorable selectivity over the PDE4D isoform, which is a desirable characteristic for minimizing emetic side effects. The in vitro anti-inflammatory activity, as demonstrated by the inhibition of TNF-α release, further supports the therapeutic potential of this compound class. This guide provides the necessary data and protocols to aid researchers in the further evaluation and optimization of these and other novel PDE4B inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rolipram | Cell Signaling Technology [cellsignal.com]
- 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-nitro-1H-pyrrolo[2,3-b]pyridine
Essential Safety and Handling Guide for 4-nitro-1H-pyrrolo[2,3-b]pyridine
Hazard Identification and Summary
Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] |
Operational and Logistical Plans
Adherence to proper laboratory procedure is essential to minimize risk. The following sections detail the necessary personal protective equipment, first aid measures, and step-by-step plans for handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][5] | Protects against dust, splashes, and vapors which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4] | Prevents skin contact which can cause irritation. Gloves must be inspected before use and disposed of properly after.[1][3][4] |
| Protective Clothing | A flame-retardant lab coat or chemical-resistant suit.[5] | Protects against skin contamination and prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If dust or aerosols are generated and exposure limits may be exceeded, a NIOSH-approved full-face respirator with appropriate cartridges is necessary.[5] | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1][3] |
Immediate First Aid Measures
In case of exposure, immediate action is critical. Always have an eyewash station and safety shower readily accessible.[6]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4][6] |
| Inhalation | Move the person into fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[1][4] |
Procedural Guidance: Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within a certified chemical fume hood to ensure adequate ventilation.[1][4]
-
Handling: Avoid contact with skin and eyes.[4] Minimize dust formation and accumulation.[6] Use non-sparking tools and weigh the compound in a sealed container if possible.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Decontaminate all surfaces and equipment used.
-
Hygiene: Do not eat, drink, or smoke in the work area.[7]
Storage Plan
-
Keep the container tightly closed to prevent moisture contamination.[4][6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.
-
Waste Collection: Collect waste solid and contaminated materials (e.g., gloves, wipes) in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[1][6]
-
Wash the spill site thoroughly after material pickup is complete.[6]
-
Do not let the product enter drains.[1]
-
-
Professional Disposal: Arrange for a licensed chemical waste disposal service to collect and manage the waste. The recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
Workflow Visualization
The following diagram illustrates the lifecycle for safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
